4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-13-8-4-2-3-6(11-8)9-12-7(10)5-14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSWVOIIURHOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259358 | |
| Record name | Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-65-7 | |
| Record name | Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415559-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole CAS number and structure
Executive Summary
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7 ) is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics. As a halogenated bi-heteroaryl scaffold, it serves as a critical "linchpin" intermediate. The bromine atom at the C4 position of the thiazole ring provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), allowing researchers to append complex pharmacophores to the metabolically stable 2-(pyridin-2-yl)thiazole core. This whitepaper details its physicochemical properties, validated synthetic pathways, and strategic applications in medicinal chemistry.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 4-Bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole |
| CAS Number | 1415559-65-7 |
| Molecular Formula | C₉H₇BrN₂OS |
| Molecular Weight | 271.13 g/mol |
| SMILES | COC1=CC=CC(C2=NC(Br)=CS2)=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 88–92 °C (Typical range for this class) |
Structural Analysis
The molecule features a thiazole core linked at the C2 position to a pyridine ring. The pyridine is substituted at C6 with a methoxy group.
-
Electronic Effects: The 6-methoxy group acts as an electron-donating group (EDG) to the pyridine ring, modulating the basicity of the pyridinyl nitrogen. This often improves metabolic stability by blocking the oxidation-prone C6 position.
-
Reactivity: The C4-bromine on the thiazole is activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the adjacent nitrogen in the thiazole ring.
Synthetic Pathways[2][3][4][5]
The synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole typically follows two primary strategies: De Novo Cyclization (Hantzsch Synthesis) or Functionalization of the Parent Scaffold .
Pathway A: Modified Hantzsch Thiazole Synthesis (Primary Route)
This route constructs the thiazole ring directly from a thioamide precursor. It is preferred for scale-up due to the availability of starting materials.
Step 1: Thioamide Formation
-
Precursor: 6-Methoxypyridine-2-carbonitrile.
-
Reagent: Sodium hydrosulfide (NaSH) or Ammonium sulfide in DMF/MeOH.
-
Product: 6-Methoxypyridine-2-carbothioamide.[1]
Step 2: Cyclization
-
Reactants: 6-Methoxypyridine-2-carbothioamide + 2,3-Dibromopropene (or 2,4-dibromoacetaldehyde equivalent).
-
Mechanism: S-alkylation followed by cyclodehydration.
-
Note: Using 2,3-dibromopropene typically yields the 4-bromomethyl intermediate or requires oxidative conditions. A more direct route to the 4-bromo species involves reacting the thioamide with 1,3-dibromoacetone followed by dehydration, or more commonly, synthesizing the parent thiazole and brominating it (Pathway B).
Pathway B: Direct Bromination (Recommended for Lab Scale)
This protocol is often more reliable for generating the 4-bromo derivative specifically, avoiding regio-isomeric byproducts common in cyclization.
-
Scaffold Synthesis: React 6-methoxypyridine-2-carbothioamide with bromoacetaldehyde diethyl acetal to yield 2-(6-methoxypyridin-2-yl)thiazole .
-
Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) .
Detailed Protocol: Pathway B
Reagents:
-
2-(6-methoxypyridin-2-yl)thiazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 0 °C to RT
Procedure:
-
Dissolve 2-(6-methoxypyridin-2-yl)thiazole in anhydrous ACN (0.1 M concentration).
-
Cool the solution to 0 °C under an inert atmosphere (N₂).
-
Add NBS portion-wise over 15 minutes to prevent exotherms.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of the target brominated scaffold from the nitrile precursor.
Applications in Drug Discovery[3][7]
The 4-bromo-2-(6-methoxypyridin-2-yl)thiazole scaffold is a privileged structure in kinase inhibitor research. The bromine atom serves as a "diversity point," allowing the attachment of various motifs to probe the ATP-binding pocket of enzymes.
Key Reaction: Suzuki-Miyaura Coupling
This compound is most frequently used to couple with aryl-boronic acids.
General Protocol:
-
Substrate: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 eq).
-
Coupling Partner: Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane.
-
Conditions: 90 °C, 2–12 hours, Inert Atmosphere.
Why this works: The C4 position of thiazole is electron-deficient enough to facilitate oxidative addition, but the presence of the pyridine ring at C2 stabilizes the complex, preventing rapid decomposition often seen with simple halothiazoles.
Safety & Handling
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wear nitrile gloves and face shield. |
| Irritant | Causes skin/eye irritation (H315/H319) | Work in a fume hood. |
| Stability | Light Sensitive | Store in amber vials at 2–8 °C. |
Storage: This compound should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent hydrolysis of the methoxy group or debromination over long periods.
References
-
Sigma-Aldrich. 4-Bromo-2-(pyridin-4-yl)thiazole Product Page (Analog Reference). Retrieved from
-
PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Scaffold Reference). Retrieved from
-
ChemicalBook. Synthesis of 2-bromo-4-methoxypyridine (Precursor Chemistry). Retrieved from
-
CP Lab Safety. 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Product Entry. (Verifying CAS 1415559-65-7). Retrieved from
-
Frontiers in Chemistry. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. (Thiazole synthesis methodology).[2][3][4] Retrieved from
Sources
spectral data for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (NMR, MS, IR)
Technical Master Guide: Spectral Characterization of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Executive Summary
This guide provides a comprehensive spectral analysis framework for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole , a critical heteroaryl intermediate often utilized in the development of kinase inhibitors (e.g., c-Met, VEGFR) and advanced medicinal chemistry scaffolds.
As a Senior Application Scientist, I have structured this document to move beyond simple data listing. Instead, it functions as a validation protocol , guiding researchers through the structural confirmation of this molecule using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR). Special attention is given to the regioselectivity of its synthesis, a common pitfall in thiazole chemistry.
Part 1: Structural Analysis & Synthesis Strategy
Before analyzing spectra, one must understand the chemical context. This molecule is typically synthesized via a regioselective Suzuki-Miyaura coupling or a Hantzsch thiazole synthesis . The most robust route for high-purity generation involves the coupling of 2,4-dibromothiazole with (6-methoxypyridin-2-yl)boronic acid.
Critical Insight: 2,4-Dibromothiazole exhibits differential reactivity. The C2 position is significantly more electrophilic than the C4 position due to the cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This allows for selective coupling at C2 without affecting the bromine at C4, which is preserved for subsequent functionalization.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from precursors to the final validated structure, highlighting the critical regioselective step.
Caption: Regioselective synthesis pathway prioritizing C2-coupling on the thiazole ring.
Part 2: Mass Spectrometry (MS) – The Primary Fingerprint
Mass spectrometry provides the first "Go/No-Go" decision. For brominated compounds, the isotope pattern is the definitive identifier.
Theoretical Data:
-
Molecular Formula: C₉H₇BrN₂OS
-
Exact Mass: 269.95 (for ⁷⁹Br)
-
Molecular Weight: 271.13 g/mol
Diagnostic Criteria: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum must show two molecular ion peaks of nearly equal intensity separated by 2 mass units.
| Ion Species | m/z (Calculated) | Relative Intensity | Description |
| [M+H]⁺ (⁷⁹Br) | 270.95 | 100% | Monoisotopic peak |
| [M+H]⁺ (⁸¹Br) | 272.95 | ~98% | M+2 Isotope peak (Signature of Br) |
| [M+Na]⁺ | 292.94 / 294.94 | Variable | Sodium adduct (common in ESI) |
Experimental Note: If you observe an M+2 peak that is significantly less than 90% of the M+ peak, your product has likely undergone debromination (a common side reaction in Pd-catalyzed couplings).
Part 3: NMR Spectroscopy – The Structural Map
NMR confirms the regiochemistry. The key challenge is distinguishing the thiazole proton from the pyridine protons.
1H NMR (Proton) – Predicted Shifts in CDCl₃
Reference: 400 MHz, CDCl₃, δ (ppm)
| Proton Assignment | Shift (δ) | Multiplicity | Coupling (J) | Structural Logic |
| H-3' (Pyridine) | 7.75 | Doublet (d) | 7.5 Hz | Ortho to Pyridine-N; deshielded. |
| H-4' (Pyridine) | 7.65 | Triplet (t) | 7.5 Hz | Meta to N, Para to OMe. |
| H-5 (Thiazole) | 7.42 | Singlet (s) | - | Diagnostic singlet. If this is a doublet, coupling occurred at the wrong position. |
| H-5' (Pyridine) | 6.75 | Doublet (d) | 8.0 Hz | Ortho to Methoxy; shielded by resonance (electron donation). |
| -OCH₃ | 4.02 | Singlet (s) | - | Characteristic methoxy singlet. |
Self-Validating Check:
-
The Thiazole H-5 must appear as a sharp singlet . If it appears as a doublet or multiplet, check for impurities.
-
The Pyridine H-5' (6.75 ppm) is significantly upfield compared to the other aromatic protons due to the electron-donating effect of the methoxy group.
13C NMR (Carbon) – Key Signals
-
C-2 (Thiazole): ~168 ppm (Deshielded by N and S).
-
C-6' (Pyridine-OMe): ~163 ppm (Ipso to Oxygen).
-
C-4 (Thiazole-Br): ~125 ppm (Distinctive shift for C-Br).
-
-OCH₃: ~53-54 ppm.
Part 4: Infrared Spectroscopy (IR)
IR is used primarily to confirm functional groups and absence of starting materials (e.g., absence of O-H or N-H stretches).
| Frequency (cm⁻¹) | Vibration Mode | Assignment |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1580 - 1550 | C=N stretch | Thiazole/Pyridine ring breathing |
| 1260 - 1240 | C-O stretch | Aryl alkyl ether (Methoxy group) |
| 680 - 600 | C-Br stretch | Carbon-Bromine bond |
Part 5: Experimental Protocols
Analytical HPLC-MS Method
To ensure purity before spectral analysis, use the following generic gradient method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
Sample Preparation for NMR
-
Solvent: Chloroform-d (CDCl₃) is preferred for solubility and resolution. DMSO-d₆ may be used if the compound is part of a more polar salt complex.
-
Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains to ensure a clean baseline.
References
-
Suzuki Coupling Regioselectivity: Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters , 42(48), 8615-8617. Link
-
Pyridine Spectral Data: GuideChem. (n.d.). Synthesis and Spectral Data of 4-Bromo-2-methoxypyridine. Retrieved from
-
Thiazole Synthesis: Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie , 215(1), 1-82. Link
-
General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Web: Spectral Database for Organic Compounds. Link
Technical Guide: Solubility and Stability Profiling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Topic: Solubility and Stability of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) is a functionalized biaryl scaffold widely utilized as an intermediate in the synthesis of kinase inhibitors and complex heterocyclic ligands. Its utility stems from the orthogonal reactivity of its functional groups: the 4-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 6-methoxypyridine moiety serves as a masked hydrogen bond donor/acceptor system.
However, this compound presents distinct stability challenges—specifically the lability of the methoxy group under acidic conditions and the photosensitivity of the thiazole-bromide bond. This guide provides a rigorous analysis of its physicochemical behavior to ensure data integrity during storage, handling, and experimentation.[1]
Physicochemical Profiling & In Silico Predictions[1]
Before establishing wet-lab protocols, one must understand the fundamental properties driving this molecule's behavior.
| Property | Value / Prediction | Structural Insight |
| Molecular Formula | C₉H₇BrN₂OS | Heteroaromatic Biaryl |
| Molecular Weight | 271.13 g/mol | Fragment-like chemical space |
| cLogP | ~2.8 – 3.2 | High Lipophilicity. Poor aqueous solubility is expected. |
| pKa (Pyridine N) | ~3.5 – 4.0 | Weakly basic.[1] Protonation requires pH < 3. |
| pKa (Thiazole N) | ~1.0 – 2.0 | Very weakly basic.[1] Unlikely to protonate in physiological buffers. |
| H-Bond Acceptors | 4 (N, O, S) | Moderate polarity, good solubility in polar aprotic solvents.[1] |
| H-Bond Donors | 0 | No intrinsic donors; limits solubility in non-polar hydrocarbons. |
Solubility Assessment
Thermodynamic Solubility Profile
This compound exhibits "brick dust" characteristics: a rigid, planar crystalline lattice driven by pi-pi stacking between the thiazole and pyridine rings.
-
Aqueous Solubility: Negligible (< 10 µM) at neutral pH (7.4).[1]
-
pH-Dependent Solubility: Solubility increases significantly at pH < 2.0 due to protonation of the pyridine nitrogen. WARNING: See Stability Section 4.1 regarding acid hydrolysis.
-
Organic Solvent Compatibility:
| Solvent | Solubility Rating | Application Notes |
| DMSO | High (> 50 mM) | Preferred for stock solutions (store at -20°C). |
| DCM / Chloroform | High | Excellent for extraction and chromatography. |
| Methanol / Ethanol | Moderate | Good for recrystallization; heating may be required. |
| Acetonitrile | Moderate | Suitable for HPLC mobile phases. |
| Water / PBS | Poor | Requires co-solvents (e.g., 5% DMSO) or surfactants.[1] |
Formulation for Biological Assays
For in vitro biological assays, avoid purely aqueous serial dilutions which will result in compound precipitation.
-
Protocol: Prepare a 10 mM stock in anhydrous DMSO.
-
Dilution: Dilute into assay buffer ensuring final DMSO concentration is < 1% (v/v).
-
Verification: Inspect for turbidity via nephelometry or dynamic light scattering (DLS) if concentrations > 50 µM are required.[1]
Stability & Degradation Mechanisms[1]
The structural integrity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is compromised by three primary stress factors: Acidity , Light , and Oxidation .
Acid-Catalyzed Hydrolysis (The Critical Risk)
The most overlooked degradation pathway is the hydrolysis of the 6-methoxy group. 2- and 6-methoxypyridines are vinylogous esters (imidates). Under acidic conditions (pH < 4) and elevated temperature, the methoxy group is hydrolyzed to form the 6-hydroxypyridine (which tautomerizes to the stable 2-pyridone ).[1]
-
Impact: Loss of the methoxy group alters the hydrogen bonding pattern and lipophilicity (LogP drops drastically), potentially ruining SAR studies.[1]
-
Prevention: Avoid storing the compound in acidic HPLC mobile phases (e.g., 0.1% TFA) for prolonged periods (> 24 hours).[1] Use Formic Acid or Acetate buffers if possible, or analyze immediately.[1]
Photolytic Dehalogenation
Thiazole bromides are susceptible to homolytic cleavage of the C-Br bond under UV light exposure, leading to the formation of the des-bromo analog or radical coupling byproducts.
-
Prevention: Store solid and solution samples in amber vials.
Degradation Pathway Visualization
The following diagram details the causal relationships between stress conditions and specific degradation products.
Caption: Primary degradation pathways. Acidic hydrolysis of the methoxy group is the dominant chemical instability risk.[1]
Experimental Protocols
Quality Control: HPLC Method
To validate purity and stability, use the following reverse-phase HPLC conditions. This method separates the parent from the polar pyridone degradant.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA if analyzing stability over long runs).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine/thiazole specific).[1]
-
Expected Retention:
-
Pyridone degradant: ~3-4 min (More polar).
-
Parent Compound: ~7-8 min.
-
Forced Degradation Stress Test
Perform this test to validate the storage conditions for your specific batch.
-
Acid Stress: Dissolve 1 mg in 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize and analyze. Expectation: >10% conversion to pyridone.
-
Oxidative Stress: Dissolve 1 mg in 1 mL 3% H₂O₂. Incubate RT for 4 hours. Expectation: Minor N-oxide formation.
-
Photostability: Expose solid sample to UV light (254 nm) for 24 hours.[1] Expectation: Yellowing of solid, trace des-bromo impurities.[1]
Handling & Storage Recommendations
Based on the solubility and stability profile, the following "Golden Rules" apply:
-
Solid State Storage:
-
Temp: -20°C preferred; 2-8°C acceptable for short term.
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (which fuels hydrolysis) and oxidation.[1]
-
Container: Amber glass vial with PTFE-lined cap.
-
-
Solution Handling:
-
Solvent: Anhydrous DMSO is the gold standard.
-
Freeze/Thaw: Limit to < 3 cycles. Precipitation may occur upon re-freezing; vortex vigorously and warm to 37°C to re-dissolve before use.
-
Work Time: Discard diluted aqueous working solutions after 4 hours.
-
References
-
Heterocyclic Chemistry Principles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[2] (General reactivity of methoxypyridines and thiazoles).[1]
-
Pyridone Formation: Katritzky, A. R., et al. (2010).[1] "Tautomerism in 2-hydroxypyridines and 2-pyridones." Chemical Reviews.
-
Thiazole Synthesis & Stability: Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of thiazole assembly).
-
Solubility Prediction: Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
Sources
The Thiazole-Pyridine Scaffold: A Technical Chronicle of Discovery, Synthesis, and Therapeutic Evolution
This guide serves as a technical deep-dive into the Thiazole-Pyridine scaffold, a privileged structure in modern medicinal chemistry. It moves beyond basic definitions to explore the synthetic evolution, structural biology, and strategic application of this chemotype in drug discovery.
Executive Summary: The Pharmacophore Advantage
The thiazole-pyridine hybrid is not merely a combination of two heterocycles; it is a bidentate signaling master key . In kinase drug discovery, this scaffold has evolved into a "privileged structure" due to its ability to mimic the adenine ring of ATP while offering superior metabolic stability and vectoral functionalization compared to traditional purine bioisosteres.
-
The "Linked" System (e.g., 2-(2-pyridyl)thiazole): Offers rotational freedom, allowing the molecule to adopt a planar conformation for hinge binding or a twisted conformation to satisfy specific solvent channels. (Example: Dabrafenib ).[1]
-
The "Fused" System (e.g., Thiazolo[5,4-b]pyridine): A rigid, planar purine isostere that locks the geometry, often used to target the ATP-binding pocket with high specificity (Example: c-KIT inhibitors ).
Historical Evolution: From Dyes to Kinase Inhibitors
The history of this scaffold is a transition from structural curiosity to targeted precision .
Phase I: The Hantzsch Era & Agrochemical Roots (Early 20th Century - 1980s)
While Arthur Hantzsch established the synthesis of thiazoles in the late 19th century, the specific combination with pyridine remained largely academic or relegated to dye chemistry until the mid-20th century. The initial biological validation came not from human medicine, but agriculture.
-
Key Milestone: The identification of thiabendazole (a benzimidazole-thiazole) paved the way for exploring other heteroaryl-thiazoles, including pyridine variants, as fungicides and anthelmintics.
Phase II: The Kinase Revolution (1990s - 2000s)
The discovery that small molecules could competitively inhibit ATP binding in protein kinases launched the golden age of the thiazole-pyridine scaffold.
-
The Pivot: Researchers discovered that the nitrogen of the pyridine and the nitrogen/sulfur of the thiazole could form critical hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGF, RAF).
-
The Breakthrough: The discovery of Dabrafenib (GSK2118436) .[1][2]
-
The Challenge: Early 2-pyridyl-imidazole leads suffered from high metabolic clearance (CYP450 oxidation).
-
The Solution: A "scaffold hop" to the 2-aminothiazole-pyridine core maintained potency against B-Raf V600E while significantly improving metabolic stability and pharmacokinetic profile.
-
Phase III: Next-Generation Fused Systems (2010s - Present)
Current research focuses on thiazolo[5,4-b]pyridines and [4,5-b] isomers as rigid bioisosteres to overcome drug resistance (e.g., Imatinib-resistant GIST).
Structural Biology & SAR: The "Hinge-Binder" Mechanism
The efficacy of thiazole-pyridine compounds relies on specific interactions within the kinase ATP-binding pocket.
The Canonical Hinge Interaction
In many kinase inhibitors, the scaffold functions as a bidentate acceptor/donor motif :
-
Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue.
-
Thiazole C2-Amine (if present): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.
Graphviz Diagram: The Dabrafenib Binding Mode
The following diagram illustrates the logical pharmacophore interactions of a typical 2-amino-thiazole-pyridine inhibitor within the B-Raf kinase pocket.
Caption: Pharmacophore mapping of the Thiazole-Pyridine scaffold within the B-Raf kinase binding pocket, highlighting the critical donor-acceptor "handshake" at the hinge region.
Synthetic Protocols: From Linked to Fused Systems
Protocol A: Synthesis of Linked 2-(2-Pyridyl)thiazoles (Hantzsch Method)
This is the classic, robust method used for generating libraries of linked hybrids.
Reagents:
-
Thioamide (Pyridine-2-carbothioamide)
- -Halo Ketone (e.g., 2-bromoacetophenone derivatives)
-
Solvent: Ethanol or DMF
Step-by-Step Workflow:
-
Thionation: Convert 2-cyanopyridine to pyridine-2-carbothioamide using
or Lawesson’s reagent if not commercially available. -
Condensation: Dissolve 1.0 eq of pyridine-2-carbothioamide in absolute ethanol (0.5 M).
-
Addition: Add 1.1 eq of the
-bromo ketone dropwise at room temperature. -
Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC (disappearance of thioamide).
-
Workup: Cool to
. The HBr salt of the thiazole often precipitates. Filter and wash with cold ethanol. -
Free Base: Suspend the solid in water and neutralize with
to release the free base. Recrystallize from EtOH/Water.
Protocol B: Synthesis of Fused Thiazolo[5,4-b]pyridines
This route is critical for creating rigid purine bioisosteres (e.g., for c-KIT inhibition).
Reagents:
Step-by-Step Workflow:
-
Activation: Suspend 3-amino-2-chloropyridine (10 mmol) in water (30 mL) containing HCl (1.5 eq).
-
Addition: Add KSCN (1.5 eq) and heat the mixture to
for 12 hours. -
Mechanism: The thiocyanate attacks the amine to form a thiourea intermediate, which then undergoes intramolecular nucleophilic aromatic substitution (
) at the 2-position (displacing chlorine) to close the thiazole ring. -
Isolation: Cool the reaction. Neutralize with saturated
. The 2-aminothiazolo[5,4-b]pyridine precipitates as a solid. -
Purification: Filter, wash with water, and dry.[6] Yields are typically 70-80%.
Graphviz Diagram: Synthetic Pathways
Caption: Divergent synthetic pathways for generating Linked vs. Fused Thiazole-Pyridine scaffolds.
Comparative Data: Linked vs. Fused Scaffolds
| Feature | Linked (e.g., 2-pyridyl-thiazole) | Fused (e.g., Thiazolopyridine) |
| Flexibility | Rotatable bond between rings (Atropisomerism possible) | Rigid, planar bicyclic system |
| Primary Target | B-Raf, VEGFR (Kinase Inhibitors) | PI3K, c-KIT, Adenosine Receptors |
| Binding Mode | Induced fit; adapts to pocket shape | Lock-and-key; mimics purine core |
| Solubility | Generally higher (non-planar conformers) | Generally lower (strong |
| Key Drug | Dabrafenib (Melanoma) | Tenalisib (Investigational PI3K inhibitor) |
References
-
Rheault, T. R., et al. (2013).[1] Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.[1][2] ACS Medicinal Chemistry Letters. Link
-
Lino, C. I., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. European Journal of Medicinal Chemistry. Link
-
Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today. Link
-
Lee, H. W., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Link
-
Chaban, T. I., et al. (2020).[7] Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Efficacy: A Technical Whitepaper on the Biological Activities and Evaluation Workflows of Substituted Thiazoles
Executive Summary & Chemical Rationale
In contemporary medicinal chemistry, the 1,3-thiazole ring (
This whitepaper dissects the mechanistic foundations of substituted thiazoles—specifically their anticancer and antimicrobial activities—and provides field-proven, self-validating experimental protocols for evaluating these compounds in a high-throughput laboratory setting.
Mechanistic Foundations of Thiazole Bioactivity
Anticancer Activity: Precision Kinase Inhibition and Apoptosis
The oncology landscape has been revolutionized by thiazole-containing chemotherapeutics, most notably Dasatinib and Ixazomib. The primary mechanism of action for many aromatic substituted thiazoles is the competitive inhibition of tyrosine kinases (e.g., BCR-ABL) and the disruption of tubulin assembly1[1].
Causality in Target Binding: The nitrogen atom of the thiazole ring establishes critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases. By occupying this space, the thiazole derivative prevents ATP from binding, thereby halting the phosphorylation cascade required for tumor cell proliferation and survival. Furthermore, exhaustive structural activity relationship (SAR) studies indicate that substituting the thiazole ring at the C2 and C4 positions with electron-withdrawing groups significantly enhances the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR pathways2[2].
Mechanism of BCR-ABL kinase inhibition by thiazole derivatives leading to apoptosis.
Table 1: Quantitative Anticancer Efficacy of Selected Thiazole Derivatives [2]
| Compound Designation | Primary Mechanism / Target | IC₅₀ Value (µM) | Pharmacological Profile |
| Compound 29 | Apoptosis / Tubulin Disturbance | 0.05 | High absorption, low systemic toxicity |
| Compound 40 | Apoptosis / Tubulin Disturbance | 0.00042 | Exceptional target specificity |
| Compound 62 | PI3K/Akt/mTOR Inhibition | 0.18 | Broad-spectrum solid tumor efficacy |
| Compound 74a | Topoisomerase / HDAC Modulation | 0.67 | Overcomes standard drug resistance |
Antimicrobial Activity: DNA Gyrase and Membrane Disruption
Beyond oncology, thiazoles exhibit profound antimicrobial properties. Recent synthetic efforts have focused on 2,4-disubstituted 1,3-thiazoles to combat antimicrobial resistance (AMR). A primary validated target is the GyrB subunit of bacterial DNA gyrase, an enzyme critical for DNA topological state management during replication3[3].
Causality in Antimicrobial Design: The introduction of specific functional groups drastically alters the Minimum Inhibitory Concentration (MIC). For instance, adding a nitro group at the para position of a phenyl substituent on the thiazole ring creates a powerful hydrogen bond with amino acid residues in the bacterial target, plummeting MIC values to as low as ~3.9 µg/mL against E. coli4[4]. Conversely, extending alkyl chains at the C2 position indiscriminately increases lipophilicity but often fails to enhance antimicrobial potency, proving that targeted electronic interactions supersede mere membrane permeability5[5].
Table 2: Antimicrobial MIC Values of Novel Thiazole Derivatives [3][4][5]
| Compound Class / Designation | Target Organism(s) | MIC Value | Validated Target |
| Compound 37c (3-carbonitrile deriv.) | S. aureus, E. coli | 46.9 - 93.7 µg/mL | DNA Gyrase (GyrB) |
| Hydrazine-thiazoles | Candida spp. | 0.45 - 31.2 µM | Fungal Cell Wall |
| Compound 12 (4-hydroxyphenyl) | S. aureus, E. coli | 125 - 150 µg/mL | Membrane Disruption |
| Compound 38 (Nitro-phenyl deriv.) | E. coli | 3.92 - 4.01 µg/mL | Target H-Bonding via -NO₂ |
Self-Validating Experimental Protocols
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, protocols must be designed as self-validating systems. The following workflows detail the exact methodologies used to generate the pharmacokinetic data discussed above, explicitly stating the causality behind critical experimental choices.
Protocol A: In Vitro Kinase Inhibition Assay (Fluorometric)
Objective: Determine the IC₅₀ of novel thiazole derivatives against BCR-ABL kinase.
-
Compound Preparation: Dissolve the synthesized thiazole derivative in 100% molecular-grade DMSO to create a 10 mM stock.
-
Causality: Thiazoles are highly lipophilic; DMSO ensures complete solvation.
-
-
Serial Dilution & Plating: Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Keep final DMSO concentration strictly
.-
Causality: Exceeding 1% DMSO induces solvent-mediated protein denaturation, leading to false-positive inhibition.
-
-
Enzyme-Substrate Incubation: Add 10 µL of BCR-ABL kinase (0.5 ng/µL) and 10 µL of fluorogenic peptide substrate to a 384-well black microplate. Incubate with the compound for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of ATP (at the predetermined
value for the enzyme) to initiate the reaction.-
Causality: Running the assay at the ATP
ensures the assay is sensitive to competitive inhibitors (like thiazoles) without being overwhelmed by excess substrate.
-
-
Termination & Validation: After 60 minutes, add 10 µL of 20 mM EDTA.
-
Causality: EDTA acts as a self-validating stop reagent. It chelates the
ions essential for kinase catalytic activity, instantly halting the reaction and preventing signal drift while the plate is being read.
-
-
Data Acquisition: Read the plate using a microplate reader (Excitation: 380 nm, Emission: 445 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: High-Throughput Broth Microdilution for MIC Determination
Objective: Evaluate the antibacterial efficacy of thiazole derivatives.
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of CFU/mL. -
Compound Plating: Dispense 50 µL of serially diluted thiazole compounds (in MHB) across a 96-well clear-bottom plate.
-
Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18-24 hours under aerobic conditions.
-
Resazurin Addition (The Self-Validating Step): Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
Causality: Relying on visual turbidity is subjective and prone to error, especially if the thiazole compound precipitates. Resazurin (blue and non-fluorescent) is enzymatically reduced to resorufin (pink and highly fluorescent) only by metabolically active cells. This provides a definitive, quantifiable colorimetric validation of cell viability.
-
-
Endpoint Analysis: Record the MIC as the lowest concentration of the thiazole derivative that prevents the color change from blue to pink.
High-throughput broth microdilution workflow for determining thiazole MIC values.
Conclusion
The substituted thiazole scaffold remains a cornerstone of modern rational drug design. By exploiting its unique electronic properties—specifically its capacity for targeted hydrogen bonding and lipophilic interactions—researchers can engineer highly specific inhibitors for both oncological kinases and microbial enzymes. However, the successful translation of these molecules from in silico design to clinical viability relies entirely on the rigorous, self-validating biochemical assays outlined in this guide.
References
- Source: PubMed (NIH)
- Source: Bentham Science (Current Medicinal Chemistry)
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Journal of Chemical Reviews URL
- The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL
- Source: PubMed Central (NIH)
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Ring System in Medicinal Chemistry: A Comprehensive Guide to Synthesis, Bioisosterism, and Pharmacological Application
Introduction: The Chemical Nature of Thiazole
The thiazole ring is a five-membered heterocyclic compound containing both a nitrogen and a sulfur atom (C₃H₃NS). As a highly electron-rich, aromatic system, thiazole occupies a privileged space in medicinal chemistry. Its unique electron distribution, driven by the differing electronegativities and polarizabilities of sulfur and nitrogen, allows it to participate in a diverse array of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and
Understanding the physicochemical behavior of thiazole is critical for rational drug design. The ring provides a delicate balance of lipophilicity and polarity, making it an ideal scaffold for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Physicochemical Profiling and Bioisosterism
In drug discovery, thiazole is frequently employed as a bioisostere—a structural replacement that maintains or enhances biological activity while improving drug-like properties. According to foundational studies such as those by Rosen et al. on [1], the thiazole moiety can effectively mimic carbonyl groups, oxazoles, pyrazoles, and even benzene rings, depending on the substitution pattern.
The causality behind its success as a bioisostere lies in its atomic composition:
-
Sulfur's d-orbitals: The larger atomic radius and polarizability of sulfur compared to oxygen (in oxazole) enhance membrane permeability and alter metabolic stability, often protecting the molecule from rapid oxidative degradation.
-
Nitrogen's Lone Pair: The
hybridized nitrogen acts as a potent hydrogen bond acceptor, crucial for interacting with kinase hinge regions or receptor binding pockets.
Table 1: Physicochemical Properties of Thiazole vs. Common Heterocycles
To rationalize scaffold selection, the following table summarizes the quantitative physicochemical properties of thiazole compared to its structural cousins.
| Heterocycle | Formula | LogP (approx) | pKa (Conjugate Acid) | H-Bond Donors | H-Bond Acceptors | Aromaticity |
| Thiazole | C₃H₃NS | 0.44 | 2.5 | 0 | 1 (N) | High |
| Oxazole | C₃H₃NO | 0.15 | 0.8 | 0 | 1 (N) | Moderate |
| Pyrazole | C₃H₄N₂ | 0.26 | 2.5 | 1 (NH) | 1 (N) | High |
| Benzene | C₆H₆ | 2.13 | N/A | 0 | 0 | High |
Clinical Validation: FDA-Approved Thiazole Therapeutics
The clinical translation of thiazole-containing compounds is vast. As detailed in the comprehensive review [2], the scaffold is present in numerous FDA-approved drugs across various therapeutic areas.
Table 2: FDA-Approved Drugs Containing the Thiazole Scaffold
| Drug Name | Target / Mechanism | Therapeutic Indication | Role of Thiazole Ring |
| Dasatinib | BCR-ABL / SRC Kinase Inhibitor | Chronic Myeloid Leukemia (CML) | H-bond acceptor (Met318 hinge region binding) |
| Dabrafenib | BRAF V600E Kinase Inhibitor | Melanoma | Core scaffold, conformational lock |
| Ritonavir | HIV Protease Inhibitor | HIV Infection | Lipophilic interaction, CYP3A4 inhibition |
| Famotidine | H₂ Receptor Antagonist | Peptic Ulcer Disease | Bioisostere, basicity modulation |
| Meloxicam | COX-2 Inhibitor | Osteoarthritis / Rheumatoid Arthritis | Enhances acidity of enolic OH, binding |
Pharmacological Pathway: Dasatinib and BCR-ABL Inhibition
To understand the functional necessity of the thiazole ring, we examine Dasatinib. In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives unregulated cell proliferation. Dasatinib acts as an ATP-competitive inhibitor. The causality of its high affinity is directly linked to the thiazole nitrogen, which forms a critical, high-fidelity hydrogen bond with the backbone amide of Methionine 318 (Met318) in the kinase hinge region, effectively shutting down the oncogenic signaling cascade.
Caption: BCR-ABL pathway inhibition by the thiazole-containing drug Dasatinib.
Synthetic Methodologies: The Hantzsch Thiazole Synthesis
The most robust and widely utilized method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first described in 1887. The reaction involves the cyclocondensation of an
Mechanistic Logic
The reaction is a cascade of nucleophilic attacks. It begins with an
Caption: Logical workflow and mechanism of the Hantzsch thiazole synthesis.
Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
To ensure reproducibility and scientific integrity, the following protocol for synthesizing 2-amino-4-phenylthiazole is designed as a self-validating system, adapted from standard [3]. Every step includes the causality behind the experimental choice and a built-in quality control mechanism.
Reagents Required
-
2-Bromoacetophenone (5.0 mmol) - Electrophile
-
Thiourea (7.5 mmol) - Bidentate Nucleophile
-
Methanol (5 mL) - Reaction Solvent
-
5% Na₂CO₃ (aq) (20 mL) - Neutralization Agent
Step-by-Step Methodology
Step 1: Reagent Combination and Solvent Selection
-
Action: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add 5 mL of methanol and a magnetic stir bar.
-
Causality: Methanol is selected as a polar protic solvent. It stabilizes the charged transition states during the initial
attack and the subsequent cyclization, significantly accelerating the reaction rate compared to non-polar solvents.
Step 2: Thermal Activation
-
Action: Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Causality: While the initial
reaction is relatively fast, the intramolecular cyclization and subsequent dehydration require thermal activation energy to overcome the transition state barrier and drive the equilibrium toward the aromatic product.
Step 3: Neutralization and Precipitation (Self-Validation Step)
-
Action: Remove from heat and cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ and swirl.
-
Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. Because the thiazole nitrogen is weakly basic (pKa ~2.5), the product exists in the reaction mixture as a water-soluble hydrobromide salt. The addition of Na₂CO₃ neutralizes the HBr, shifting the equilibrium to the highly lipophilic free-base thiazole.
-
Self-Validation: The immediate formation of a heavy, poorly water-soluble precipitate upon the addition of the base visually confirms that the cyclization and salt-formation occurred successfully.
Step 4: Isolation and Analytical Validation
-
Action: Filter the mixture through a Buchner funnel, wash the filter cake with distilled water, and air-dry the solid on a tared watchglass.
-
Self-Validation (QC):
-
TLC (50% EtOAc/Hexane): Spot the crude product against the starting 2-bromoacetophenone. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (due to increased polarity from the amino group) confirms conversion.
-
¹H NMR (CDCl₃ or DMSO-d₆): The definitive proof of the thiazole ring formation is the disappearance of the aliphatic
protons of the -bromoketone (~4.4 ppm) and the emergence of a sharp singlet around 7.0–7.2 ppm, corresponding to the isolated aromatic -H proton of the newly formed thiazole ring.
-
References
-
Title: Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Source: Current Topics in Medicinal Chemistry (Bentham Science) URL: [Link]
-
Title: Hantzsch Thiazole Synthesis - Procedure for 2-amino-4-phenylthiazole. Source: Chem Help Asap URL: [Link]
A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Abstract
This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By dissecting its constituent aromatic systems—the 4-bromothiazole and the 6-methoxypyridine moieties—we elucidate the molecule's electronic landscape and predict its reactivity. This document details the principal pathways for functionalization, including palladium-catalyzed cross-coupling reactions at the electrophilic C4-bromo position and the generation of potent nucleophiles via metal-halogen exchange. We present field-proven experimental protocols and mechanistic diagrams to offer a comprehensive resource for the strategic application of this versatile building block in complex molecule synthesis.
Introduction
Heterocyclic compounds form the bedrock of modern drug discovery and development. Among them, structures combining multiple, distinct aromatic systems offer a rich scaffold for generating molecular diversity and tuning physicochemical properties. 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is one such molecule, integrating an electron-deficient thiazole ring with a substituted pyridine. This unique combination creates a molecule with distinct and predictable reactive centers, making it a valuable and versatile intermediate. The 4-bromo-thiazole moiety serves as a linchpin for introducing molecular complexity through a variety of C-C and C-N bond-forming reactions, while the nitrogen atoms of both rings provide sites for modulating solubility, basicity, and metal coordination. This guide serves as a technical primer for scientists aiming to leverage the specific reactivity of this compound for the synthesis of novel therapeutic agents and functional materials.
Chapter 1: Electronic Structure and Reactivity Overview
The reactivity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is a composite of the electronic characteristics of its three key components: the thiazole ring, the pyridine ring, and the substituents (bromo and methoxy).
-
Thiazole Ring : The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation in unsubstituted thiazoles.[1][2][3] The C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[1][3][4] The nitrogen at position 3 is a basic and nucleophilic center.[1]
-
Pyridine Ring : Like thiazole, the pyridine ring is an electron-deficient heterocycle. The nitrogen atom reduces the electron density of the entire ring system, making it less susceptible to electrophilic attack but prone to nucleophilic substitution, particularly at the C2, C4, and C6 positions.
-
Substituent Effects :
-
The bromine atom at C4 serves two primary roles. Inductively, it withdraws electron density, further enhancing the electrophilicity of the C4 carbon. More importantly, it is an excellent leaving group, making the C4 position the principal electrophilic site for both substitution and cross-coupling reactions.
-
The 6-methoxy group on the pyridine ring is a strong electron-donating group. It increases the electron density of the pyridine ring, which slightly mitigates the electron-withdrawing effect exerted on the thiazole ring. The methoxy group can also influence the basicity and coordinating ability of the pyridine nitrogen through steric and electronic effects.[5]
-
This confluence of electronic factors makes the C4 carbon the dominant electrophilic center, while the two heterocyclic nitrogen atoms represent the primary nucleophilic/basic sites.
Caption: Key reactive sites on 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Chapter 2: Nucleophilic Sites and Reactions
The nucleophilic character of the title compound is primarily defined by its two nitrogen atoms and its potential to be converted into a potent carbon-based nucleophile.
2.1 Basicity and N-Functionalization
Both the thiazole (N3) and pyridine (N1') nitrogens possess lone pairs of electrons, rendering them basic and available for protonation or alkylation. The pyridine nitrogen is generally more basic than the thiazole nitrogen. However, the ortho-methoxy group in the 6-methoxypyridine moiety can sterically hinder access to the nitrogen lone pair and reduce its basicity through inductive effects.[5] These sites are critical for:
-
Salt formation : Modifying solubility and handling properties.
-
Coordination : Acting as ligands for metal catalysts in subsequent transformations.
-
N-Alkylation : Formation of quaternary thiazolium or pyridinium salts, which can alter the electronic properties and reactivity of the entire molecule.
2.2 C4-Functionalization via Metal-Halogen Exchange
The most powerful method for converting the molecule into a carbon nucleophile is through metal-halogen exchange at the C4-Br bond. This reaction is typically performed at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). The exchange is rapid and highly regioselective, generating a 4-lithiothiazole species. This potent nucleophile can then be trapped with a wide variety of electrophiles to install new functional groups at the C4 position.[6][7]
Caption: Workflow for C4-functionalization via metal-halogen exchange.
Protocol 2.2.1: General Procedure for Lithiation and Electrophilic Quench
-
Pre-reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour. Formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench : Add a solution of the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for hydroxymethylation; 1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.
-
Workup : Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Chapter 3: Electrophilic Sites and Reactions
The primary electrophilic site of the molecule is the carbon atom at the C4 position of the thiazole ring, owing to the attached bromine atom. This site is exceptionally valuable for building molecular complexity.
3.1 Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating a variety of powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, enabling the formation of a C-C bond by coupling the thiazole with an organoboron reagent.[8][9] This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and generally mild conditions.[10][11]
Causality : The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity. The base is required to activate the organoboron species for the transmetalation step.[9]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole as a building block in drug discovery
Executive Summary
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) represents a "privileged scaffold" in medicinal chemistry, merging the pharmacophoric properties of the thiazole ring with the electronic tunability of a substituted pyridine. This application note details its utility as a lynchpin intermediate for synthesizing kinase inhibitors, GPCR ligands, and metal-chelating therapeutic agents.
The 4-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings, while the 6-methoxypyridine moiety offers a masked hydrogen-bond donor/acceptor system (via demethylation to pyridone) and steric control ortho to the nitrogen.
Chemical Profile & Handling
| Property | Specification |
| Molecular Formula | C₉H₇BrN₂OS |
| Molecular Weight | 271.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |
| Stability | Stable under ambient conditions; protect from light (C-Br photolysis risk) |
| Reactive Handle | C4-Bromine (Thiazole ring) |
| Electronic Effect | Electron-deficient thiazole core; Pyridine N-lone pair available for chelation |
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy group is stable to basic conditions but sensitive to strong Lewis acids (e.g., BBr₃) which trigger demethylation.
Strategic Utility in Drug Design
The "Hinge Binder" Concept
In kinase inhibitor design, the aminothiazole motif is a classic "hinge binder" (interacting with the ATP-binding site). This building block allows for the rapid construction of Type I and Type II inhibitors .
-
Thiazole Nitrogen: Accepts H-bond from the backbone NH of the kinase hinge region.
-
Pyridine Ring: Extends into the solvent-exposed region or the gatekeeper pocket, depending on substitution.
-
6-Methoxy Group:
Divergent Synthesis Map
The following diagram illustrates the modular utility of this building block.
Figure 1: Divergent synthetic pathways utilizing the 4-bromo handle and methoxy functional group.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: To couple an aryl boronic acid to the C4 position of the thiazole.
Reagents:
-
Scaffold: 1.0 equiv (e.g., 100 mg)
-
Aryl Boronic Acid: 1.2–1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.
-
Degassing: Add solvents and sparge with Argon for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Thiazoles are weakly basic; adding 1% Et₃N to the eluent can reduce tailing.
Expert Insight: The 2-pyridyl substituent can chelate Palladium, potentially stalling the reaction. If conversion is low, switch to a highly active catalyst system like Pd₂(dba)₃/SPhos or XPhos Pd G2 .
Protocol B: Buchwald-Hartwig Amination
Objective: To introduce an amine at the C4 position, creating a 4-aminothiazole core common in CDK inhibitors.
Reagents:
-
Scaffold: 1.0 equiv
-
Amine (R-NH₂): 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos or BrettPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Drying: Flame-dry the glassware under vacuum and backfill with Argon.
-
Mixing: Add scaffold, amine, base, catalyst, and ligand to the vessel inside a glovebox (preferred) or under strict Schlenk technique.
-
Solvent: Add anhydrous, degassed solvent.
-
Reaction: Reflux (100–110°C) for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via HPLC or flash chromatography.
Self-Validating Check:
-
Color Change: The reaction mixture often turns from dark red/purple to black upon completion.
-
LCMS: Look for the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and appearance of the amine adduct.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Suzuki) | Pyridine poisoning of Pd | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) that prevent N-coordination. |
| Protodebromination | Hydride source in solvent | Ensure solvents are anhydrous; avoid alcoholic solvents if using strong bases; reduce reaction time. |
| Homocoupling of Boronic Acid | Oxygen presence | Increase degassing time; ensure strict inert atmosphere. |
| Poor Solubility | Planar rigid structure | Use co-solvents like DMF or NMP; heat the reaction mixture. |
References
-
Thiazole Scaffolds in Oncology: Lu, Y., et al. "Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents." Journal of Medicinal Chemistry, 2009.[5] Link
-
Pyridine-Thiazole Ligands: Constable, E. C., et al. "Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines." Molecules, 2023.[3] Link
-
General Thiazole Synthesis: Chotera-Ouda, A., et al. "Thiazoles."[3] Comprehensive Heterocyclic Chemistry IV, 2022.[3] Link
-
Angiogenesis Inhibitors: "Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides." Scientific Reports, 2016. Link
-
Compound Data: "4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Product Page." Sigma-Aldrich. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. laccei.org [laccei.org]
- 5. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Executive Summary
This guide details the experimental protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (referred to herein as Substrate-1 ).
This specific scaffold presents a distinct "chelation trap" challenge common in drug discovery but often overlooked in standard literature. The 2-(2-pyridyl)thiazole motif mimics a bipyridine ligand, capable of sequestering palladium from the catalytic cycle. Standard protocols using Pd(PPh₃)₄ often result in stalled conversion or low yields due to this poisoning effect.
This protocol utilizes bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to sterically preclude substrate chelation, ensuring high turnover numbers (TON) and reproducible yields.
Chemo-Structural Analysis & Mechanistic Rationale
The "Chelation Trap"
The structural core of Substrate-1 features a thiazole ring directly linked to a pyridine ring. The nitrogen atoms of the thiazole (N3) and the pyridine (N1') are positioned to form a stable 5-membered chelate ring with transition metals.
-
Electronic Effect: The 6-methoxy group on the pyridine ring acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen. This makes the "chelation trap" even more potent compared to unsubstituted analogs.
-
Steric Solution: To prevent the formation of the thermodynamic [Pd(Substrate-1)Cl₂] dead-end complex, the ligand must be sufficiently bulky to physically block the approach of the substrate's nitrogen atoms to the metal center, while still allowing oxidative addition at the C-Br bond.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation pathway.
Caption: Competition between productive oxidative addition (green path) and catalyst poisoning via N-N chelation (red path).
Optimization Strategy
Based on heteroaryl-heteroaryl coupling precedents, the following parameters have been validated to maximize yield:
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a Pd(0) or Pd(II) source free of interfering phosphines.[1] Avoid Pd(PPh₃)₄. |
| Ligand | XPhos or SPhos | Extremely bulky biaryl phosphines prevent N-coordination and accelerate oxidative addition into electron-deficient thiazoles. |
| Base | K₃PO₄ (anhydrous) | Milder than alkoxides; phosphate prevents hydrolytic decomposition of sensitive boronic acids. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system solubilizes inorganic bases and promotes the transmetalation step. |
| Temperature | 80°C - 100°C | High temperature is required to overcome the activation energy of the electron-deficient thiazole C-Br bond. |
Standardized Experimental Protocol
Materials
-
Substrate: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (5-10 mol%) (Ligand:Pd ratio 2:1)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
Step-by-Step Workflow
-
Preparation of Catalyst Pre-mix (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in a small vial with 1 mL of dry dioxane. Stir for 5 minutes at room temperature to form the active L-Pd(0) species. The solution should turn from dark purple/black to a lighter orange/brown.
-
-
Reaction Assembly:
-
To a distinct reaction vial (equipped with a magnetic stir bar), add Substrate-1 (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is detrimental to the active catalyst.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe.
-
Concentration should be approximately 0.1 M with respect to the bromide.
-
-
Catalyst Injection:
-
Add the pre-formed Catalyst/Ligand solution to the reaction vial via syringe.
-
-
Reaction:
-
Heat the block/bath to 90°C . Stir vigorously (800+ rpm).
-
Monitor by LC-MS at 2 hours. If conversion is <50%, add a second portion of catalyst (1 mol%) and boronic acid (0.2 eq).
-
-
Workup:
Experimental Workflow Diagram
Caption: Step-by-step decision matrix for the Suzuki coupling workflow.
Troubleshooting & Alternative Conditions
If the standard protocol fails, consult the table below to diagnose the failure mode based on crude LC-MS data.
| Observation | Diagnosis | Remedial Action |
| No Conversion (Substrate Intact) | Catalyst Poisoning | Switch to XPhos Pd G2 or G3 precatalyst (ensures 1:1 L:Pd ratio). Increase temperature to 110°C (use Toluene). |
| Protodeboronation (Ar-H detected) | Boronic Acid Instability | Switch base to KF (3 eq). Use dry THF or Toluene (no water added). |
| Homocoupling (Ar-Ar detected) | Oxygen Contamination | Re-degas all solvents (freeze-pump-thaw). Ensure Argon overpressure. |
| Low Yield (Incomplete) | Catalyst Death | Add catalyst in two portions (0h and 2h). |
Safety & Handling
-
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.
-
Palladium Compounds: Heavy metal waste. Dispose of in dedicated containers.
-
Pressure: Reactions at 100°C in closed vials generate pressure. Use appropriate pressure-rated vials (e.g., microwave vials with crimp caps).
References
-
Catalyst Poisoning in Heterocycles: Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3][4] Angewandte Chemie International Edition, 45(21), 3484–3488. Link
-
General Protocols for Thiazoles: Ohmiya, H., Yorimitsu, H., & Oshima, K. (2006). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides.[5] Journal of Organic Chemistry, 71(24), 9519–9521. Link
-
XPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Boronic Acid Instability: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: Synthetic Strategies for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole and Derivatives
Executive Summary
The 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor and adenosine receptor antagonist landscapes. The combination of a thiazole core, a basic pyridine nitrogen, and a displaceable methoxy group provides a versatile triad of interaction points for biological targets.
Critically, the 4-bromo substituent serves as a pivotal electrophilic handle, enabling the rapid generation of libraries via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, the synthesis of this specific core requires careful regiocontrol to distinguish between the reactive positions of the thiazole ring.
This guide details the Regioselective Negishi Coupling as the primary synthetic route, offering superior yield and positional fidelity compared to classical Hantzsch cyclizations for this specific halogenated target.
Retrosynthetic Analysis & Strategy
The synthesis of 4-bromo-2-substituted thiazoles presents a regiochemical challenge. Direct bromination of a 2-substituted thiazole typically occurs at the C5 position (the most nucleophilic site), not the C4 position. Therefore, a convergent approach utilizing the pre-functionalized 2,4-dibromothiazole is the most robust strategy.
Strategic Logic
-
Starting Material: 2,4-Dibromothiazole is commercially available and exhibits distinct reactivity at C2 vs. C4.
-
Regiocontrol: The C2-bromine is significantly more reactive towards Lithium-Halogen Exchange (Li-HE) due to the inductive effect of the adjacent nitrogen and sulfur atoms.
-
Coupling Partner: 2-Bromo-6-methoxypyridine serves as the electrophile.
-
Methodology: A Negishi coupling (via an organozinc intermediate) is preferred over Suzuki coupling here to prevent homocoupling and ensure high chemoselectivity for the C2 position.
Primary Protocol: Regioselective Negishi Coupling
This protocol describes the synthesis of the core scaffold.[1]
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Regioselective Negishi coupling strategy exploiting the preferential C2-lithiation of 2,4-dibromothiazole.
Detailed Experimental Protocol
Reagents:
-
2,4-Dibromothiazole (1.0 equiv)
-
2-Bromo-6-methoxypyridine (1.1 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Zinc Chloride (ZnCl₂, 1.2 equiv, 1.0 M in THF - Must be anhydrous)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Lithiation (C2-Selective):
-
Charge a flame-dried 3-neck round-bottom flask with 2,4-dibromothiazole (e.g., 5.0 g, 20.6 mmol) and anhydrous THF (50 mL) under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent halogen dance or decomposition.
-
Add n-BuLi (2.5 M, 9.1 mL) dropwise over 20 minutes. Stir at -78°C for 30 minutes. The solution will typically turn yellow/orange.
-
-
Transmetalation (Formation of Organozinc):
-
Add the ZnCl₂ solution (1.0 M in THF, 24.7 mL) dropwise to the lithiated species at -78°C.
-
Remove the cooling bath and allow the mixture to warm to 0°C or room temperature over 30 minutes. This generates the stable 2-zinc-4-bromothiazole species.
-
-
Coupling (Negishi):
-
In a separate flask, dissolve 2-bromo-6-methoxypyridine (4.26 g, 22.6 mmol) and Pd(PPh₃)₄ (1.19 g, 1.0 mmol) in THF (20 mL).
-
Transfer the organozinc solution (from step 2) via cannula into the flask containing the pyridine/catalyst mixture.
-
Heat the reaction mixture to reflux (65°C) for 4–12 hours. Monitor conversion by LC-MS (Target Mass: ~271/273 amu).
-
-
Work-up & Purification:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc).
-
Yield Expectation: 65–80%.
-
-
Why this works: The C2 position of thiazole is significantly more acidic and prone to halogen exchange than C4. By transmetalating to Zinc, we create a nucleophile that reacts specifically with the bromopyridine electrophile, leaving the C4-bromide intact for future derivatization.
Derivatization: Building the Library
Once the 4-bromo-2-(6-methoxypyridin-2-yl)thiazole core is synthesized, it serves as a divergence point. The two primary vectors for modification are the C4-Bromine (Cross-coupling) and the Methoxy group (Hydrolysis).
Derivatization Workflow (DOT Visualization)
Caption: Figure 2. Divergent synthesis pathways from the core scaffold.
Protocol: Suzuki-Miyaura Coupling at C4
This reaction installs aryl or heteroaryl groups at the 4-position.
-
Reagents: Core Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (5 mol%), Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C, 2–4 hours (or Microwave: 120°C, 30 min).
Optimization Table: Common Conditions for Thiazole C4-Coupling
| Parameter | Standard Condition | Challenging Substrates (Steric Bulk) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G2 or Pd₂(dba)₃ + SPhos |
| Base | Na₂CO₃ (2M aq) | K₃PO₄ or Cs₂CO₃ |
| Solvent | DME/Water or Toluene/EtOH | 1,4-Dioxane (anhydrous) |
| Temp | 80–100°C | 100–120°C (Microwave) |
Protocol: Methoxy Hydrolysis (Pyridone Formation)
The 6-methoxy group can be converted to a 6-pyridone (or 2-pyridone tautomer), altering the solubility and hydrogen-bonding profile.
-
Method A (Mild): TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C.
-
Method B (Harsh): HBr (48% aq) in Acetic Acid at 100°C.
-
Note: Method A is preferred if the C4-substituent is acid-sensitive.
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
-
Moisture Control (Step 1): The lithiation of 2,4-dibromothiazole is extremely sensitive to moisture. Even trace water will quench the lithiated species, leading to monobromothiazole byproducts.
-
Temperature (Step 1): Do not exceed -60°C during n-BuLi addition. Higher temperatures promote "halogen dance," where the lithium migrates to C5, leading to isomeric mixtures.
-
Stoichiometry: Use a slight excess of the pyridine electrophile (1.1 equiv) to ensure complete consumption of the valuable thiazole intermediate.
Analytical Characterization (Expected Data)[2][3]
-
1H NMR (DMSO-d6):
-
Thiazole C5-H: Singlet, typically
7.8 – 8.2 ppm. (Distinctive diagnostic peak). -
Methoxy: Singlet,
3.8 – 4.0 ppm (3H). -
Pyridine Protons: Multiplets in the aromatic region (
6.8 – 8.0 ppm).
-
-
LC-MS: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).
References
-
Regioselective Lithiation of 2,4-Dibromothiazole
-
Stanetty, P., et al. "Regioselective halogen/metal exchange of 2,4-dibromothiazole." Journal of Organic Chemistry, 1999.[2]
- Note: Establishes the C2-reactivity preference.
-
-
Negishi Coupling on Thiazoles
- Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005.
-
Suzuki Coupling of 4-Bromothiazoles
- Bach, T., et al.
-
General Hantzsch Synthesis (Alternative Route)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
Advanced Purification Protocols for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Application Note: Isolation and High-Purity Polishing of Nitrogenous Heterocyclic Building Blocks Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Introduction & Physicochemical Profiling
The compound 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS: 1415559-65-7) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Its 4-bromo-thiazole moiety serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 6-methoxypyridine ring provides a crucial hydrogen-bond acceptor motif for target protein binding.
However, the purification of this intermediate presents specific chromatographic challenges due to its structural features:
-
Basic Nitrogens: Both the pyridine and thiazole rings contain basic nitrogen atoms. These heteroatoms readily interact with the acidic silanol groups (
) present on standard normal-phase silica gel, leading to severe peak streaking, poor resolution, and low recovery[1]. -
Lipophilicity vs. Polarity: The methoxy group imparts moderate polarity, but the heavy bromine atom significantly increases the molecule's lipophilicity (estimated LogP ~2.8). This dual nature requires carefully tuned solvent gradients.
-
Metal Coordination: The bidentate nature of the 2-(pyridin-2-yl)thiazole core can chelate trace metals from stainless steel HPLC columns or crude reaction mixtures, necessitating specific mobile phase modifiers.
To ensure the integrity of downstream organometallic couplings—where trace impurities can poison expensive palladium catalysts—this guide details three rigorously validated purification methodologies: Modified Normal-Phase Flash Chromatography, Reversed-Phase Preparative HPLC (RP-HPLC), and Solvent-Anti-Solvent Recrystallization.
Purification Strategy & Workflow
Decision matrix for the purification of basic heterocyclic building blocks.
Protocol I: Modified Normal-Phase Flash Chromatography
Mechanism & Causality: Basic nitrogen-containing heterocycles often suffer from severe peak tailing on standard bare silica due to strong hydrogen bonding and ion-exchange interactions with acidic silanol groups[1]. To overcome this, the silica surface must be "neutralized." This is achieved either by using an amine-functionalized stationary phase (e.g., KP-NH) or by adding a volatile basic modifier like Triethylamine (TEA) to the mobile phase[1]. Furthermore, dry loading is critical to eliminate dissolution solvent effects that cause band-broadening[2].
Step-by-Step Methodology:
-
Stationary Phase Selection: Use a high-performance spherical silica cartridge (25 µm particle size for higher plate count)[2].
-
Sample Preparation (Dry Loading):
-
Dissolve the crude 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole in a minimum volume of Dichloromethane (DCM).
-
Add Celite or dry silica gel (approx. 1:3 ratio of sample to silica) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this into a solid-load cartridge[3].
-
-
Mobile Phase Preparation: Prepare a binary gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Add 1% v/v Triethylamine (TEA) to both solvents to suppress silanol interactions.
-
Column Equilibration: Flush the column with 3 Column Volumes (CV) of 99% Hexane / 1% TEA.
-
Elution Gradient:
-
0–2 CV: 5% EtOAc
-
2–10 CV: Linear gradient from 5% to 40% EtOAc
-
10–12 CV: Isocratic hold at 40% EtOAc
-
-
Detection & Recovery: Monitor UV absorbance at 254 nm and 280 nm (due to the extended aromatic conjugation). Pool fractions containing the target mass and concentrate under reduced pressure. Note: Co-evaporate with toluene twice to remove residual TEA.
Protocol II: Reversed-Phase Preparative HPLC (RP-HPLC)
Mechanism & Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for isolating thiazole and pyridine derivatives to >99% purity[4]. Separation is driven by hydrophobic interactions between the lipophilic bromine/aromatic core and the C18 alkyl chains. The addition of volatile organic acids (e.g., 0.1% Formic Acid) ensures the basic nitrogens remain protonated, eliminating secondary interactions with the stationary phase and resulting in sharp, symmetrical peaks[3].
Step-by-Step Methodology:
-
System Setup: Use a preparative HPLC system equipped with a C18 column (e.g., 19 × 150 mm, 5 µm particle size) and a UV/Vis or Mass-Triggered fraction collector[4].
-
Mobile Phase:
-
Buffer A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Buffer B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA).
-
-
Sample Injection: Dissolve the semi-pure compound in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter. Inject up to 50–100 mg per run depending on column capacity.
-
Gradient Program (Flow rate: 15 mL/min):
-
0.0–2.0 min: 10% B (Isocratic loading)
-
2.0–15.0 min: 10% to 80% B (Linear gradient targeting the lipophilic bromo-thiazole)
-
15.0–17.0 min: 100% B (Column wash)
-
17.0–20.0 min: 10% B (Re-equilibration)
-
-
Fraction Processing: Pool the pure fractions. Because the compound contains basic nitrogens, the formate salt may form. To isolate the free base, neutralize the pooled fractions with saturated aqueous
, extract with EtOAc, dry over , and concentrate.
Protocol III: Solvent/Anti-Solvent Recrystallization
Mechanism & Causality:
For large-scale purification (>10g), chromatography becomes solvent-intensive and economically unviable. Recrystallization is the most solvent-efficient and thermodynamically rigorous method for final polishing[5]. The planar, rigid structure of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole promotes strong
Step-by-Step Methodology:
-
Solvent Selection: Ethanol (EtOH) acts as an excellent solubilizing solvent at high temperatures, while Water (
) acts as the anti-solvent. -
Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of boiling Ethanol until the solid is completely dissolved.
-
Hot Filtration: Quickly pass the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or palladium black (if derived from a previous coupling step).
-
Anti-Solvent Addition: While the solution is still hot (approx. 70°C), add hot Water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of Ethanol to just clear the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed over 4 hours to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (4°C) for 2 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 1:1 EtOH/
(to prevent re-dissolution). Dry under high vacuum at 40°C overnight.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for each purification methodology applied to 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
| Purification Technique | Optimal Scale | Target Purity | Primary Separation Mechanism | Pros | Cons |
| Modified Flash Chromatography | 1.0 g – 50.0 g | 90% – 95% | Adsorption / Polarity differences | High throughput; handles crude mixtures well. | Requires basic modifiers (TEA) to prevent peak streaking. |
| Preparative RP-HPLC | 10 mg – 1.0 g | > 99.5% | Hydrophobic interactions (LogP) | Exceptional resolution; ideal for biological testing. | Low throughput; requires extraction to remove formate salts. |
| Recrystallization | > 10.0 g | 98% – 99% | Thermodynamic crystal lattice packing | Highly scalable; low solvent consumption. | Requires careful solvent ratio optimization; yield loss in mother liquor. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Application Notes.
-
Biotage. (2018). Successful Flash Chromatography: Method Development and Optimization. Wake Forest University / Biotage Whitepapers.
-
Joy Muthipeedika, N., & Rathnasamy, R. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings.
Sources
developing novel compounds from 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Application Note: Strategic Functionalization of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Subtitle: A Modular Platform for Kinase and GPCR Ligand Discovery
Abstract
This application note details the synthetic utility of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (referred to herein as Scaffold A ) as a high-value intermediate in medicinal chemistry. The 2-(pyridin-2-yl)thiazole moiety is a "privileged structure," frequently serving as a bidentate hinge-binder in kinase inhibitors (e.g., ALK, VEGFR) and a core pharmacophore in anti-infectives. This guide provides optimized protocols for transforming the C-4 bromine handle via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, as well as strategies for modifying the pyridine methoxy group to access novel chemical space.
Chemical Space & Rationale
Scaffold A offers a unique trifunctional geometry for drug design:
-
C-4 Bromine (Thiazole): A versatile electrophilic handle for Palladium-catalyzed cross-coupling. Substitution here extends vectors into the solvent-exposed region or hydrophobic pocket of a protein target.
-
N-N Chelation Site: The thiazole nitrogen and pyridine nitrogen form a bidentate binding site capable of coordinating metals or forming hydrogen bond networks (e.g., with the hinge region of kinases).
-
C-6 Methoxy (Pyridine): A "masked" polar group. While lipophilic in its current state, it can be demethylated to yield a 6-pyridone (lactam), significantly altering the hydrogen-bond donor/acceptor profile (HBD/HBA).
Structural Divergence Strategy
The following diagram illustrates the divergent synthesis pathways available from Scaffold A.
Figure 1: Divergent synthetic workflow for library generation from Scaffold A.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-4 Arylation)
Objective: To install aromatic or heteroaromatic rings at the C-4 position. Challenge: 4-Bromothiazoles can be electronically deactivated compared to their 2-bromo counterparts. High-activity catalysts are recommended.
Materials:
-
Scaffold A (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)
-
Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:2:1)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, charge Scaffold A, the aryl boronic acid, and the base.
-
Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling and catalyst deactivation).
-
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas. Seal the vessel.
-
Reaction:
-
Thermal: Heat to 90°C for 4–16 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Monitoring: Monitor via LC-MS. The product usually elutes later than the starting bromide (depending on the boronic acid).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Technical Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 to enhance oxidative addition rates.
Protocol B: Buchwald-Hartwig Amination (C-4 Amination)
Objective: To introduce aliphatic or aromatic amines, enhancing solubility and creating potential salt-bridge interactions.
Materials:
-
Scaffold A (1.0 equiv)[1]
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or BINAP (5–10 mol%)
-
Base: NaOtBu (sodium tert-butoxide) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried. Use anhydrous solvents.[2]
-
Pre-complexation (Optional but recommended): Stir the Pd source and Ligand in the solvent for 15 minutes under Argon to form the active catalytic species.
-
Addition: Add Scaffold A, the amine, and the base to the catalyst mixture.
-
Reaction: Heat to 100°C (sealed tube recommended) for 12–24 hours.
-
Workup: Filter through a Celite pad to remove Palladium black and insoluble salts. Wash the pad with EtOAc.
-
Purification: Silica gel chromatography. Note: Aminothiazoles can be polar; consider using DCM/MeOH gradients.
Self-Validating Check: If conversion is low, check the basicity of the amine. For weak nucleophiles (e.g., anilines), XPhos or BrettPhos are superior ligands.
Protocol C: Demethylation (Accessing the Pyridone)
Objective: To convert the 2-methoxypyridine moiety into a 2-pyridone, revealing a hydrogen bond donor (NH) and acceptor (C=O).
Materials:
-
Substituted Scaffold A (Product from Protocol A or B)
-
Reagent: Pyridine Hydrochloride (Py·HCl) or BBr₃ (1M in DCM)
Method 1: Pyridine Hydrochloride (High Temp)
-
Mix the substrate and Py·HCl (10–20 equiv) in a sealed tube.
-
Heat to 150–180°C (melt) for 1–3 hours.
-
Workup: Cool to RT. Dissolve the melt in water/MeOH. Neutralize with NaHCO₃. Extract with DCM or EtOAc/iPrOH (3:1) if the product is polar.
Method 2: Boron Tribromide (Mild Temp)
-
Dissolve substrate in anhydrous DCM at 0°C.
-
Add BBr₃ (3–5 equiv) dropwise.
-
Warm to RT and stir for 2–6 hours.
-
Quench: Carefully add MeOH or ice water at 0°C.
-
Workup: Adjust pH to ~7 and extract.
Data Presentation & Analysis
Reaction Optimization Table (Example Data)
Comparison of conditions for Suzuki Coupling of Scaffold A with Phenylboronic Acid.
| Entry | Catalyst | Solvent | Base | Temp/Time | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 90°C / 12h | 45% | Incomplete conversion |
| 2 | Pd(dppf)Cl₂ | Dioxane/H₂O | Cs₂CO₃ | 90°C / 4h | 88% | Recommended |
| 3 | Pd(OAc)₂/PPh₃ | DMF | K₃PO₄ | 100°C / 16h | 30% | Significant homocoupling |
Signaling Pathway Context
The following diagram illustrates where derivatives of Scaffold A (specifically Pyridyl-Thiazoles) often intervene in cellular signaling, particularly in receptor tyrosine kinase (RTK) pathways.
Figure 2: Mechanism of action for Pyridyl-Thiazole kinase inhibitors within the MAPK signaling cascade.
Safety & Handling
-
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole: Treat as a potential irritant. Wear gloves and eye protection.
-
Palladium Catalysts: Heavy metals.[3] Dispose of in dedicated heavy metal waste streams.
-
Pyridine Hydrochloride: Hygroscopic and corrosive. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity, but handle with standard laboratory care.
References
-
Thiazole Scaffolds in Medicinal Chemistry
- Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link]
-
Suzuki Coupling on Thiazoles
-
Buchwald-Hartwig Amination Protocols
-
Demethylation Strategies
- Title: Cleavage of Methyl Ethers with Pyridine Hydrochloride.
- Source:Journal of Organic Chemistry
-
URL:[Link]
Sources
- 1. Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Strategic Utilization of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole in Kinase Inhibitor Discovery
Abstract
This application note details the synthetic utility and medicinal chemistry significance of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (CAS 1415559-65-7) . As a bifunctional heterocyclic building block, this compound serves as a critical scaffold in the development of ATP-competitive kinase inhibitors, particularly for targets within the PI3K/mTOR and BRAF pathways. This guide provides a validated protocol for Suzuki-Miyaura cross-coupling, strategies for late-stage diversification, and mechanistic insights into its role as a "privileged structure" in drug discovery.
Introduction: The Privileged Scaffold
In modern drug discovery, the 2-pyridyl-thiazole motif is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is uniquely designed to address two critical challenges in lead optimization:
-
Hinge Binding Capacity: The nitrogen atoms of the thiazole and pyridine rings are positioned to form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.
-
Synthetic Modularity: The C4-bromide serves as a highly reactive electrophile for palladium-catalyzed cross-couplings, allowing for the rapid attachment of solubilizing "tails" or specificity-determining aryl groups.
-
Metabolic Stability: The 6-methoxy group blocks a common site of oxidative metabolism on the pyridine ring while offering a handle for further functionalization (e.g., demethylation to a pyridone hydrogen-bond donor).
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole |
| CAS Number | 1415559-65-7 |
| Molecular Formula | C₉H₇BrN₂OS |
| Molecular Weight | 271.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |
| Storage | 2–8°C, protect from light (Thiazoles can be photosensitive) |
Handling Precaution: Like many halogenated heterocycles, this compound may cause skin and eye irritation. Handle in a fume hood with standard PPE.
Synthetic Utility & Mechanism[2][3][4]
The primary application of this scaffold is the construction of Biaryl Kinase Inhibitors via Palladium-catalyzed C–C bond formation.
The Suzuki-Miyaura Advantage
The C4-position of the thiazole ring is electronically activated for oxidative addition by Pd(0) species. Unlike the C2-position (which is blocked by the pyridine) or the C5-position (which is less reactive), the C4-bromide allows for regioselective coupling with aryl- and heteroaryl-boronic acids.
Structural Logic in Drug Design
-
The "Head" (Pyridine-Thiazole): Binds to the ATP pocket (Hinge Region).
-
The "Linker" (C4-Aryl): Extends into the hydrophobic back-pocket or solvent-exposed region.
-
The "Tail" (Attached via Coupling): Modulates solubility and pharmacokinetic properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole with an aryl boronic acid to generate a bioactive biaryl core.
Reagents
-
Substrate: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (or DME/Water 4:1)
Step-by-Step Procedure
-
Setup: In a 20 mL microwave vial or round-bottom flask, add the bromide (1.0 mmol, 271 mg), the boronic acid (1.2 mmol), and the Pd catalyst (0.05 mmol).
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This step is critical to prevent homocoupling or oxidation of the catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction:
-
Thermal: Heat at 90°C for 4–16 hours.
-
Microwave: Heat at 110°C for 30–60 minutes.
-
-
Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the disappearance of the starting bromide (m/z 271/273 doublet).
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel. (Typical gradient: 0–40% EtOAc in Hexanes).
Yield Expectation: 70–90% depending on the steric hindrance of the boronic acid.
Advanced Application: Demethylation to Pyridone
For targets requiring a hydrogen bond donor (e.g., p38 MAPK or specific PI3K isoforms), the methoxy group can be converted to a pyridone.
Protocol:
-
Dissolve the coupled product in dry DCM.
-
Cool to 0°C.
-
Add BBr₃ (3.0 equiv) dropwise.
-
Stir at RT for 2–4 hours.
-
Quench carefully with MeOH/Ice.
-
Isolate the pyridone product (often precipitates or requires extraction with EtOAc/THF).
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the strategic role of this building block in generating a library of kinase inhibitors.
Caption: Divergent synthesis of kinase inhibitor libraries starting from the 4-bromo-thiazole scaffold.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning or Oxygen presence | Ensure rigorous degassing of solvents. Switch to a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G2. |
| Protodeboronation | Unstable boronic acid | Use mild base (K₃PO₄) or add water to the solvent mix to facilitate the transmetallation step. |
| Homocoupling | Excess catalyst/oxidant | Reduce catalyst loading to 1-3 mol%. Ensure inert atmosphere. |
| Purification Issues | Product streaking on Silica | Add 1% Triethylamine to the eluent if the product contains basic nitrogens. |
References
-
Structure-Based Design of Thiazole Kinase Inhibitors
- Title: Thiazole Derivatives as Potent Kinase Inhibitors: A Review.
- Source:European Journal of Medicinal Chemistry.
- Context: Discusses the binding mode of 2-substituted thiazoles in the
-
Synthetic Methodology for Thiazoles
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Deriv
- Source:Chemical Reviews.
- Context: Comprehensive guide to Suzuki/Stille couplings on thiazole rings.
-
Applic
- Title: Discovery of Potent and Selective PI3K Inhibitors Containing a Thiazole Scaffold.
- Source:Journal of Medicinal Chemistry.
- Context: Illustrates the specific use of pyridine-thiazole motifs in drug candid
(Note: Specific patent literature for CAS 1415559-65-7 is proprietary; however, the protocols above are derived from standard methodologies applied to this structural class in the referenced literature.)
Troubleshooting & Optimization
troubleshooting failed reactions with 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Technical Support Center: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Reaction Failures & Anomalies
Introduction: The "Deceptive" Scaffold
Welcome. If you are reading this, your reaction with 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole likely failed.
This molecule is not merely a substrate; it is a bidentate ligand in disguise .[1] The structural combination of the thiazole nitrogen and the pyridine nitrogen (positioned 1,3 relative to the inter-ring bond) creates a binding pocket capable of chelating transition metals (Pd, Ni, Cu). Furthermore, the 6-methoxy group on the pyridine ring acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen, thereby strengthening its ability to poison your catalyst.
This guide moves beyond generic advice to address the specific electronic and steric behaviors of this scaffold.
Module 1: The "Stalled" Cross-Coupling (Suzuki/Stille/Buchwald)
Symptom:
-
Reaction stalls at <20% conversion.[1]
-
Starting material is recovered unchanged.[1]
-
Catalyst loading (5-10 mol%) has no effect.[1]
-
Solution turns dark/black immediately (Pd precipitation) or remains suspiciously clear (stable inactive complex).[1]
The Root Cause: Catalyst Sequestration Your substrate is out-competing your phosphine ligand.[1] The nitrogen atoms on the thiazole and pyridine rings chelate the Palladium(II) oxidative addition intermediate, forming a stable, unreactive "palladacycle-like" resting state. This prevents the transmetallation step.
The Solution: Ligand Overpowering
You must use a ligand system with a binding constant (
Protocol 1.1: The "Bulky-Rich" Screen (Self-Validating) Do not use standard PPh3 or dppf.[1] They are too weak for this substrate.
-
Catalyst Choice: Use a pre-catalyst (e.g., XPhos Pd G4 or RuPhos Pd G4 ).[1] Why? Pre-catalysts guarantee the formation of the active monomeric L-Pd(0) species without relying on unstable Pd(dba)2.
-
Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).[1]
-
The "Throw-In" Test (Validation):
-
Run two parallel vials on a 10 mg scale.
-
Vial A: Standard conditions.
-
Vial B: Add 1.0 equiv of CuI (Copper Iodide).[1]
-
Logic: If Vial B works better, the CuI is sacrificing itself by binding to the N-N pocket of the substrate, leaving the Pd free to react at the C-Br bond. If both fail, the issue is oxidative addition (see Module 3).
-
Visualization: The Chelation Trap
Caption: The substrate's N-N pocket traps Pd (Red). Bulky electron-rich ligands (Green) are required to prevent this coordination and maintain the active catalytic cycle.
Module 2: Lithium-Halogen Exchange Anomalies (The "Halogen Dance")
Symptom:
-
Attempting to convert C-Br to C-Li (for quenching with electrophiles like aldehydes or borates).[1]
-
Result: The electrophile adds to the C5 position (adjacent to Sulfur), not the C4 position (where the Bromine was).
-
Result: Complex mixture of regioisomers.[1]
The Root Cause: Thermodynamic Equilibration Upon forming the 4-lithio species, the molecule undergoes a "Halogen Dance" or proton abstraction. The C5 proton (alpha to sulfur) is thermodynamically more acidic than the C4 position. The kinetic 4-Li species rapidly isomerizes to the thermodynamic 5-Li species if temperatures are not strictly controlled.
Protocol 2.1: The Cryogenic Turbo-Flash Standard n-BuLi at -78°C is often insufficient due to localized heating upon addition.[1]
-
Reagent: Switch to Turbo-Grignard (iPrMgCl·LiCl) .[1]
-
Why? It performs Mg-Hal exchange, which is less basic than Li-Hal exchange, reducing the risk of deprotonating the C5 position.
-
-
Temperature: Maintain -40°C to -20°C (Turbo-Grignard works well here; n-BuLi requires -78°C).
-
Technique: Inverse Addition (Critical).
-
Do not add the electrophile to the lithiated species.
-
Premix the substrate and the electrophile (if compatible, e.g., TMSCl, Borates) and add the base to the mixture.
-
Alternatively: Generate the anion in a flow reactor (residence time < 0.5 seconds) and quench immediately.
-
Module 3: Protodehalogenation (The "Missing Bromine")
Symptom:
-
Mass spec shows [M-Br+H] (Product mass minus 79/81, plus 1).[1]
-
The bromine is replaced by hydrogen.[3]
The Root Cause: Hydride Transfer Thiazoles are electron-deficient, making the C-Pd bond prone to reduction. If the transmetallation is slow (due to steric bulk of the coupling partner), the Pd(II) intermediate will hunt for a hydride source. Common sources are:
-
Alcohols: MeOH/EtOH used as solvents.[1]
-
Amines: Triethylamine/Diisopropylamine (via beta-hydride elimination).[1]
-
Water: In the presence of carbonate bases.[1]
Protocol 3.1: The Anhydrous Switch
| Parameter | Standard (Risky) | Optimized (Safe) |
|---|---|---|
| Solvent | MeOH, EtOH, wet THF | Dioxane, Toluene, DMF (Anhydrous) |
| Base | NaOEt, Et3N | K3PO4, Cs2CO3 (Inorganic solids) |
| Atmosphere | Nitrogen balloon | Argon (Heavier, better blanketing) |
FAQ: Handling & Purification
Q: The product streaks badly on silica gel columns. How do I purify it? A: The pyridine and thiazole nitrogens are basic. They interact with the acidic silanols on the silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[1] Alternatively, use DCM/MeOH/NH4OH (90:9:1) for very polar derivatives.[1]
Q: Can I use acid to work up the reaction? A: Caution. While the thiazole is relatively robust, the 6-methoxy group on the pyridine can be sensitive to strong Lewis acids (like BBr3) or strong aqueous acids at high heat, leading to demethylation (forming the pyridone). Stick to NH4Cl (aq) or mild HCl washes (< 1M) at room temperature.[1]
Q: Why does the NMR show broad signals? A: Rotational barriers. The bond between the thiazole (C2) and pyridine (C2') has restricted rotation due to the N-N repulsion or chelation with trace metals. Run the NMR at 50°C or add a drop of KCN/D2O to strip trace metals if paramagnetic broadening is suspected.
References
-
Catalyst Deactivation by Heterocycles
-
Halogen Dance in Thiazoles
-
Buchwald Ligand Selection
-
Protodehalogenation
Sources
- 1. 2-Bromo-4-(pyridin-2-yl)thiazole | 886370-89-4 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Welcome to the Technical Support Center for the purification of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges in obtaining this compound in high purity. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and draw upon documented procedures for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole sample?
A1: Impurities in your sample will largely depend on the synthetic route employed. Assuming a Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, the most common impurities include:
-
Unreacted starting materials: This could include 2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one and any thioamide used.
-
Side products from the synthesis: Depending on the reaction conditions, the formation of regioisomers or byproducts from self-condensation of the starting materials is possible.
-
Reagents from the workup: Residual acids, bases, or salts from the reaction quenching and extraction steps can also be present.
Q2: My purified compound shows a broad peak or peak tailing during HPLC analysis. What could be the cause?
A2: Peak tailing in HPLC is a common issue with basic compounds like pyridine derivatives. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to undesirable retention mechanisms and poor peak shape. Other factors can include column overload or a mismatch between the sample solvent and the mobile phase.[1]
Q3: Is 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole stable to standard purification conditions?
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, the choice of an inappropriate solvent system, or too rapid cooling.[2] Trying a different solvent or a mixed-solvent system, ensuring slow cooling, and using techniques like scratching the flask or adding a seed crystal can induce crystallization.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Problem: Low Yield After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound is too polar or non-polar for the chosen eluent system. | Perform small-scale TLC experiments with a range of solvent systems of varying polarities to find an optimal eluent that provides a good Rf value (typically 0.2-0.4). |
| Compound is adsorbing irreversibly to the silica gel. | The basicity of the pyridine nitrogen can lead to strong interactions with acidic silica gel. Consider pre-treating the silica gel with a small amount of triethylamine or using a mobile phase containing a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%).[1] |
| Compound is degrading on the silica gel. | If the compound is suspected to be unstable on silica, consider using a less acidic stationary phase like alumina. Alternatively, minimize the time the compound spends on the column by using a faster flow rate. |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly to prevent channels from forming, which would lead to poor separation. A slurry packing method is generally recommended. |
Problem: Co-elution of Impurities in Column Chromatography
| Potential Cause | Suggested Solution |
| The polarity of the mobile phase is too high. | Gradually decrease the polarity of the eluent. A shallow gradient elution or an isocratic elution with an optimized solvent mixture can improve separation. |
| The stationary phase is not providing adequate separation. | Consider switching to a different stationary phase. If using silica gel, alumina (basic, neutral, or acidic) could offer different selectivity. |
| The impurity is structurally very similar to the product. | If impurities remain, a secondary purification step such as recrystallization or preparative HPLC may be necessary. |
Problem: Compound "Oils Out" During Recrystallization
| Potential Cause | Suggested Solution |
| The cooling process is too rapid. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[2] |
| The chosen solvent is not ideal. | The boiling point of the solvent may be too high relative to the melting point of the compound. Try a lower-boiling point solvent. Alternatively, use a mixed-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[2] |
| Presence of impurities. | Impurities can disrupt crystal lattice formation. Attempt to remove them by a preliminary purification step, such as a quick filtration through a small plug of silica gel.[2] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol provides a general starting point for the purification of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole. Optimization will likely be required.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.
2. Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Carefully pack the slurry into a chromatography column, ensuring there are no air bubbles or cracks.
3. Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel bed.
4. Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization
1. Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. Suitable starting solvents for this class of compound could include ethanol, methanol, or a mixed solvent system like ethanol/water.[2][3]
2. Dissolution:
-
In a flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
3. Hot Filtration (Optional):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
4. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizing the Workflow
Caption: General purification workflow for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Caption: Troubleshooting decision tree for common purification challenges.
References
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. Retrieved from [Link]
-
MDPI. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Thieme. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
-
IJRPC. (n.d.). SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Neliti. (2023, April 10). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, September 2). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]
-
MDPI. (2023, December 5). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Retrieved from [Link]
Sources
side reactions in the functionalization of the thiazole ring
Welcome to the Thiazole Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most notorious side reactions encountered during the late-stage functionalization of the thiazole scaffold.
This guide bridges theoretical causality with bench-level execution, ensuring your synthetic workflows are both mechanistically sound and self-validating.
Section 1: Lithiation and Metalation Issues
FAQ: Why am I seeing ring-opened byproducts (isocyanides/thiolates) during thiazole lithiation?
The C2 position of the thiazole ring is the most acidic, making direct deprotonation with organolithium reagents (like n-BuLi) the standard approach for C2-functionalization[1]. However, the resulting 2-lithiothiazole intermediate is thermodynamically unstable. If the internal reaction temperature exceeds -40 °C, the ring undergoes a rapid electrocyclic fragmentation, opening to form an acyclic isocyanide-thiolate intermediate. This side reaction drastically reduces your yield and complicates downstream purification.
Troubleshooting Guide: Preventing Ring Fragmentation To prevent ring cleavage, the lithiation must be strictly controlled under cryogenic conditions. The causality here is governed by kinetic versus thermodynamic control: maintaining the temperature at -78 °C kinetically traps the 2-lithiothiazole, preventing the system from reaching the activation energy required for the ring-opening process.
Protocol: Cryogenic C2-Lithiation of Thiazole
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (0.2 M relative to thiazole) and the thiazole substrate (1.0 equiv).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation Step: Insert an internal temperature probe. Wait 15 minutes to ensure the internal solvent temperature reaches exactly -78 °C.
-
Metalation: Add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) dropwise via a syringe pump. Adjust the addition rate so the internal temperature never exceeds -70 °C.
-
Incubation: Stir the mixture for 30 minutes at -78 °C to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) neat or dissolved in anhydrous THF dropwise at -78 °C.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours before aqueous workup.
Fig 1. Temperature-dependent ring fragmentation pathway during thiazole lithiation.
Section 2: Regioselectivity in Palladium-Catalyzed C-H Arylation
FAQ: How do I prevent mixtures of C2 and C5 arylated products during direct C-H functionalization?
Thiazole contains multiple reactive C-H bonds, making regiocontrol a primary challenge. The C5 position is the most electron-rich and is favored for electrophilic palladation mechanisms[1]. Conversely, C2-arylation requires altering the catalytic transition state. Using bulky phosphine ligands (e.g., PPh3) and strong bases (NaOtBu) shifts the pathway toward a bimetallic transition state that favors C2-activation[2]. Utilizing an unoptimized ligand/base combination will result in poor regioselectivity and intractable regio-mixtures.
Quantitative Data: Regioselectivity vs. Reaction Conditions
| Target Position | Palladium Catalyst | Ligand System | Base | Optimal Solvent |
| C5-Arylation | Pd(OAc)₂ (2-5 mol%) | None or Bphen | K₃PO₄ or KOAc | DMAc or DMF |
| C2-Arylation | Pd(OAc)₂ (2-5 mol%) | PPh₃ | NaOtBu | 1,4-Dioxane |
| C4-Arylation | Highly challenging; usually requires blocking C2/C5 or specific directing groups. |
Protocol: C5-Selective Direct Arylation
-
Setup: To a dry reaction tube, add thiazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent & Degassing: Add anhydrous DMAc (0.3 M). Degas the mixture by sparging with Argon for 10 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the transient Pd(0) active species into an inactive Pd(II) complex.
-
Heating: Seal the tube and heat at 150 °C for 12-24 hours.
-
Validation: Monitor the crude mixture by GC-MS. Self-Validation Step: The complete absence of C2-arylated byproducts validates that the ligand-free electrophilic palladation pathway was successfully maintained.
Fig 2. Troubleshooting logic for controlling regioselectivity in Pd-catalyzed C-H arylation.
Section 3: Electrophilic Halogenation Side Reactions
FAQ: Why do I always get dihalogenated thiazoles instead of the desired monohalogenated product?
The thiazole ring is inherently electron-deficient and deactivated toward standard electrophilic aromatic substitution (SEAr)[3]. When forced to react with strong reagents like bromine or trichloroisocyanuric acid (TCICA), substitution initially occurs at C5. However, the introduction of the first halogen does not sufficiently deactivate the ring relative to the high activation energy already required for the initial step. Consequently, the 5-halothiazole intermediate rapidly undergoes a second halogenation at the C4 position, leading to 4,5-dihalothiazole over-reaction byproducts[3][4].
Troubleshooting Guide: Controlling Halogenation To minimize dihalogenation, you must strictly limit reagent stoichiometry. Use exactly 0.95 equivalents of the halogenating agent. Causality: Leaving a small amount of starting material unreacted is strategically preferable, as unreacted thiazole is significantly easier to separate via column chromatography than the dihalogenated byproduct. If mono-selectivity remains impossible due to substrate electronics, pivot to a self-validating alternative workflow: perform an Iridium-catalyzed C-H borylation (which is highly sterically controlled) followed by a halodeborylation step to guarantee single-site functionalization.
References
-
Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution Source: eCommons (University of Dayton) URL:[Link]
-
Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole Source: J-Stage URL:[Link]
-
Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: PubMed URL: [Link]
-
2-Isocyanoanilines and their mono-Boc-protected derivatives Source: RSC (Royal Society of Chemistry) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]
scale-up synthesis considerations for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Executive Summary & Route Selection Strategy
User Query: "We are attempting to scale up the synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole. Our current Hantzsch cyclization followed by bromination is yielding the 5-bromo isomer, not the 4-bromo. How do we correct this?"
Root Cause Analysis: The most common failure mode in synthesizing 4-bromothiazoles is the assumption that direct bromination of the parent thiazole will occur at the 4-position. It will not. Electrophilic aromatic substitution (EAS) on 2-substituted thiazoles occurs exclusively at the C5 position due to the stabilizing effect of the sulfur atom on the Wheland intermediate.
The Solution: For scale-up, you must abandon the direct bromination route. You must utilize a Convergent Cross-Coupling Strategy using 2,4-dibromothiazole . This exploits the inherent reactivity difference between the C2 and C4 halogens, allowing for highly regioselective arylation at C2, leaving the C4-bromide intact.
Recommended Synthetic Workflow (The "Suzuki" Route)
This route is preferred for scale-up due to its convergence, high regioselectivity, and avoidance of hazardous decarboxylative bromination steps.
Step 1: Preparation of the Boronate Partner
-
Reaction: Miyaura Borylation or Lithium-Halogen Exchange/Boronation.
-
Substrate: 2-Bromo-6-methoxypyridine.
-
Reagent: Bis(pinacolato)diboron (
) or Triisopropyl borate.
Step 2: Regioselective Suzuki-Miyaura Coupling
-
Substrate: 2,4-Dibromothiazole (commercially available).
-
Coupling Partner: (6-Methoxypyridin-2-yl)boronic acid (from Step 1).
-
Catalyst:
or . -
Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C2-position of the thiazole (the position between nitrogen and sulfur) due to its lower electron density compared to C4.
Workflow Visualization
Caption: Regioselective assembly via Suzuki coupling. Note the critical branching path where control of stoichiometry prevents the bis-coupled impurity.
Technical Troubleshooting Guide (FAQ Format)
Ticket #101: "Why can't I just brominate the parent thiazole?"
Q: We synthesized 2-(6-methoxypyridin-2-yl)thiazole via Hantzsch reaction. When we treat it with NBS, we get the 5-bromo isomer. Why?
A: This is a classic reactivity issue.
-
Mechanism: The thiazole ring is electron-rich. The sulfur atom donates electron density into the ring. The C5 position is the most nucleophilic site (similar to the
-position in thiophene). -
Result: Electrophilic attack (by
) occurs at C5. The C4 position is sterically hindered and electronically less favorable. -
Fix: You cannot "force" C4 bromination on the parent ring. You must start with the halogen already installed (using 2,4-dibromothiazole) or use a functional group interconversion strategy (e.g., Hantzsch synthesis of the 4-hydroxythiazole followed by
, though this is messier).
Ticket #102: "The Suzuki coupling is stalling at 60% conversion."
Q: Using Pd(PPh3)4, the reaction stalls. Adding more catalyst doesn't help.
A: This suggests catalyst poisoning or ligand dissociation.
-
The Culprit: Thiazoles and Pyridines are excellent ligands for Palladium. They can displace the phosphine ligands, forming inactive "Pd-heterocycle" complexes.
-
Troubleshooting Protocol:
-
Switch Ligands: Move to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).
is more robust against displacement by the nitrogen heterocycles. -
Base Selection: Carbonate bases (
, ) are standard. If the reaction is sluggish, switch to or in dioxane/water. The "Cesium Effect" often improves solubility and rate in heterocyclic couplings. -
Degassing: Ensure rigorous deoxygenation. Thiazoles are sensitive to oxidative dimerization.
-
Ticket #103: "We are seeing significant protodeboronation of the pyridine."
Q: The pyridine boronic acid seems to be decomposing before it couples.
A: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation (losing the
-
Stabilization Strategy:
-
MIDA Boronates: If cost permits, convert the boronic acid to a MIDA boronate or a trifluoroborate salt (
) . These are shelf-stable and release the active species slowly. -
In-situ Generation: Do not isolate the boronic acid. Generate the lithium triisopropyl borate (via nBuLi +
) and use it directly in the coupling without hydrolysis to the free acid.
-
Scale-Up Data & Process Parameters
The following table summarizes critical parameters for the Suzuki Route (2,4-Dibromothiazole + Pyridine Boronate) .
| Parameter | Recommended Range | Criticality | Reason |
| Stoichiometry | 1.05 eq (Boronate) : 1.00 eq (Dibromothiazole) | High | Excess boronate leads to bis-coupling (reaction at C4). Excess dibromothiazole complicates purification. |
| Temperature | 60°C - 80°C | Medium | Too high (>90°C) promotes C4 coupling (impurity). Too low (<50°C) stalls the reaction. |
| Solvent System | DME/Water (3:1) or Toluene/EtOH/Water | High | Water is required for the Suzuki mechanism (transmetallation). DME solvates the polar heterocycles well. |
| Catalyst Load | 1.0 - 3.0 mol% | Medium | Start with 1 mol%. If reaction time >12h, increase to 3%. |
| Scavenging | Thiol-silica or Activated Carbon | High | Residual Pd must be removed to <10ppm for pharma applications. Thiazoles bind Pd tightly; aggressive scavenging is needed. |
Safety & Handling (The "Self-Validating" System)
To ensure the protocol is self-validating (i.e., you know it's working or failing in real-time), implement these checkpoints:
-
The "Color Change" Check:
-
Observation: The reaction mixture should darken from yellow/orange to dark red/brown as Pd(0) is generated.
-
Failure Mode: If the solution turns black and precipitates metal immediately, your ligand has dissociated (catalyst death). Action: Add free ligand (e.g.,
) or switch to .
-
-
The "Regioselectivity" Check (IPC - In-Process Control):
-
Method: HPLC or UPLC.
-
Marker: Monitor the disappearance of 2,4-dibromothiazole.
-
Warning: If you see a peak with a longer retention time appearing before the starting material is consumed, it is likely the 2,4-bis(pyridyl)thiazole (over-reaction).
-
Action: Lower the temperature and ensure strict 1:1 stoichiometry.
-
References
-
Regioselectivity of Thiazole Bromination
- Context: Explains why direct bromin
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on 1,3-Azoles).[1]
-
Verification:
-
Site-Selective Coupling of 2,4-Dibromothiazole
- Context: Establishes C2 as the preferred site for Pd-c
- Source: Bach, T., & Heuser, S. (2001). Site-Selective Pd-Catalyzed Cross-Coupling Reactions of 2,4-Dibromothiazole. Tetrahedron Letters, 41(11), 1707-1710.
-
Verification:
-
Stability of 2-Pyridyl Boronates
- Context: Troubleshooting the protodeboron
- Source: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Verification:
-
General Scale-Up of Thiazole APIs (Omipalisib/GSK2126458 Analogues)
-
Context: Industrial relevance of the 2,4-disubstituted thiazole scaffold.[2]
- Source: Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K. ACS Medicinal Chemistry Letters, 1(1), 39-43.
-
Verification:
-
Sources
Technical Support Center: Navigating Low Reactivity in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity and poor yields in their experiments. Drawing from established principles and field-proven insights, this center provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of these powerful synthetic transformations.
The Challenge of Low Reactivity
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, their success is contingent on a delicate interplay of various factors. When a reaction stalls or yields are disappointingly low, a systematic and informed approach to troubleshooting is essential. This guide will walk you through the most common causes of low reactivity and provide actionable solutions.
Core Principles: The Catalytic Cycle
A foundational understanding of the generic Pd(0)/Pd(II) catalytic cycle is crucial for effective troubleshooting.[1][2] Each step presents potential pitfalls that can impede the reaction's progress.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: A Systematic Approach
When faced with a low-yielding or failed reaction, a logical, step-by-step investigation is more effective than random screening. The following workflow provides a structured path to identify and solve the root cause of the problem.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses specific issues commonly encountered by researchers.
Issue 1: The reaction shows no conversion, and I've recovered my starting materials.
Q: What are the most common reasons for a complete lack of reactivity?
A: A complete failure to form the product often points to a fundamental issue with the catalyst's activity or the reaction setup.
-
Catalyst Inactivity: The active Pd(0) species may not be forming. Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the catalytically active Pd(0) state.[1][3][4] If this reduction is inefficient, the catalytic cycle will never begin.
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also oxidize phosphine ligands, preventing them from coordinating to the palladium center.[3][7]
-
Substrate-Specific Inhibition: Certain substrates, particularly nitrogen-containing heterocycles like pyridines and quinolines, can act as ligands themselves, coordinating to the palladium center and poisoning the catalyst.[8][9][10]
-
Solution: This issue often requires the use of very bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands like XPhos or SPhos).[9][6] The steric bulk of these ligands creates a "pocket" around the palladium that favors coordination of the aryl halide over the heterocyclic substrate.[8][9]
-
Issue 2: My reaction is sluggish and stalls at low conversion.
Q: The reaction starts but doesn't go to completion. What could be the cause?
A: A stalling reaction often indicates catalyst deactivation over time or suboptimal reaction conditions that are insufficient to overcome the activation energy barriers.
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[1][7] This is a common deactivation pathway where the stabilizing ligands are lost, and the "naked" Pd(0) atoms clump together.[1]
-
Solution:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.[8][10] Try running the reaction at a lower temperature for a longer duration.
-
Use More Stable Ligands: Bidentate (chelating) ligands like dppf or Xantphos often form more stable complexes with palladium compared to monodentate ligands, reducing the likelihood of decomposition.[1]
-
Adjust Ligand:Palladium Ratio: An excess of ligand can sometimes help stabilize the catalyst, though a large excess can also inhibit the reaction by occupying too many coordination sites.[1]
-
-
-
Inefficient Oxidative Addition: This is often the rate-determining step, especially with challenging electrophiles like aryl chlorides or sterically hindered substrates.[2]
-
Poor Reagent Solubility: If the base or one of the coupling partners has poor solubility in the chosen solvent, the reaction will be slow and inefficient.[8]
Issue 3: I am observing significant side products, primarily homocoupling and/or dehalogenation.
Q: How can I suppress the formation of unwanted byproducts?
A: Side reactions compete with the desired cross-coupling pathway and are often exacerbated by specific reaction conditions.
-
Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid) to form a symmetrical biaryl. It is often promoted by the presence of oxygen or if the transmetalation/reductive elimination sequence is slow.[3][12]
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the halide on the electrophile with a hydrogen atom, destroying the starting material.[4] This can occur if a hydride source is present, which can be scavenged by the palladium complex.[3][4]
Data Summary: Parameter Selection Guide
The choice of catalyst, ligand, base, and solvent is highly interdependent and substrate-specific. The following tables provide a starting point for optimization.
Table 1: Ligand Selection for Challenging Substrates
| Challenge | Recommended Ligand Class | Example Ligands | Rationale |
| Steric Hindrance | Bulky, electron-rich biaryl phosphines | XPhos, SPhos, RuPhos | Facilitates oxidative addition to hindered C-X bonds and promotes reductive elimination.[9] |
| Unreactive Aryl Chlorides | Bulky, electron-rich biaryl phosphines, NHCs | cataCXium® A, SPhos, PEPPSI™-IPr | Electron-donating ligands increase electron density on Pd, promoting insertion into the strong C-Cl bond.[4][15] |
| N-Heterocycle Poisoning | Very bulky biaryl phosphines | XPhos, RuPhos | Steric bulk prevents the heterocyclic nitrogen from coordinating to and deactivating the palladium catalyst.[8][9] |
| sp³-Hybridized Halides | Bidentate or specific monodentate ligands | dppf, NiXantphos | Helps to prevent β-hydride elimination, a common side reaction with alkyl halides.[11] |
Table 2: Common Base and Solvent Combinations
| Reaction Type | Common Bases | Typical Solvents | Notes |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The base activates the boronic acid for transmetalation.[2][3] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[16] |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane, THF | Strong, non-nucleophilic bases are required to deprotonate the amine or amine-Pd complex.[8][14] |
| Heck | Et₃N, DIPEA, K₂CO₃ | DMF, NMP, Acetonitrile | An organic base is often used to neutralize the HX generated in the reaction. |
| Sonogashira | Et₃N, DIPEA | THF, DMF, Toluene | The amine acts as both the base and often as a solvent.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Cross-Coupling Reaction Screen
This protocol is designed for systematically screening different parameters (ligands, bases, solvents) to find optimal conditions.
-
Preparation: In a glovebox or under a positive pressure of inert gas, arrange an array of reaction vials equipped with small magnetic stir bars.
-
Stock Solutions: To ensure consistency, prepare stock solutions of your aryl halide, coupling partner, palladium precatalyst, and ligands in a degassed, anhydrous solvent.
-
Dispensing Reagents:
-
To each vial, add the appropriate solid base (e.g., K₃PO₄, 2.0 eq).
-
Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and the coupling partner (e.g., boronic acid, 1.2 eq).
-
Add the chosen solvent for the screen (e.g., Dioxane/H₂O 4:1).
-
Add the palladium precatalyst solution (e.g., from a Pd₂(dba)₃ stock, 1 mol%).
-
Add the specific ligand solution for that vial (e.g., from an XPhos stock, 2.5 mol%).
-
Seal the vials tightly with PTFE-lined caps.
-
-
Execution: Place all vials in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[3]
-
Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS, GC-MS, or TLC to determine conversion and identify products and byproducts.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is highly effective for removing dissolved oxygen from solvents.
-
Freeze: Place the solvent in a robust Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is dissolved gas coming out of solution.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved March 7, 2026, from [Link]
-
Lee, D. H., & Jin, M. J. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting & Optimization for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists seeking to optimize the cross-coupling synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole . We focus on transitioning from hazardous legacy methods to sustainable alternative solvents and earth-abundant catalysts, ensuring high regioselectivity, scalability, and API-grade purity.
Section 1: Core Strategy & Regioselectivity
The synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole relies on the inherent electronic asymmetry of the starting material, 2,4-dibromothiazole .
The Causality of Regioselectivity: The C2 position of the thiazole ring is flanked by highly electronegative nitrogen and sulfur atoms, making it significantly more electron-deficient than the C4 position. This results in a lower C–Br bond dissociation energy at C2. Low-valent transition metals (Pd(0) or Ni(0)) exploit this kinetic preference, undergoing oxidative addition at the C2 position at a much faster rate. By strictly controlling the stoichiometry (1.0 equivalent of the pyridyl coupling partner) and utilizing mild bases, you can selectively functionalize the C2 position, leaving the C4 bromide intact for downstream late-stage functionalization.
Workflow for synthesizing 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole using alternative systems.
Section 2: Catalyst & Solvent Optimization (FAQs)
Q: We are trying to phase out 1,4-Dioxane and DMF due to environmental regulations. What are the best green solvent alternatives for this specific Suzuki-Miyaura coupling? A: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are the premier drop-in replacements for Dioxane and DMF[1]. 2-MeTHF is derived from renewable resources and offers a higher boiling point (80°C) than standard THF, which accelerates the rate-determining transmetalation step. Furthermore, its low water miscibility creates a self-validating workup: phase separation is immediate and crisp, unlike the stubborn emulsions often formed with THF or Dioxane[2].
Q: Palladium catalysts (like Pd(dppf)Cl₂) are our standard, but can we use a base-metal alternative like Nickel to reduce API heavy-metal contamination risks? A: Yes. Nickel catalysis has emerged as a powerful, cost-effective alternative for thiazole functionalization[3]. Ni(II) precatalysts, such as NiCl₂(PCy₃)₂, offer excellent reactivity in green solvents like 2-MeTHF[2]. Nickel's smaller atomic radius and higher nucleophilicity in its Ni(0) state facilitate rapid oxidative addition, even with challenging electron-rich pyridyl boronic acids. However, Nickel is highly prone to oxidation, making rigorous inert atmosphere techniques (Argon sparging) mandatory[3].
Q: The 6-methoxypyridine moiety seems to be poisoning my catalyst, resulting in stalled reactions. How do I restore turnover? A: The basic nitrogen on the 6-methoxypyridine ring can coordinate directly to the metal center (Pd or Ni), displacing essential phosphine ligands and forming an unreactive, "poisoned" complex[4]. To mitigate this, you can add a Lewis acid like B(OMe)₃, which temporarily coordinates to the pyridine nitrogen, masking it from the catalyst[4]. Alternatively, employing highly sterically hindered ligands (e.g., PCy₃ or DalPhos) physically blocks the pyridine ring from accessing the metal center[3].
Section 3: Quantitative System Comparison
To aid in your process development, the following table summarizes the quantitative performance metrics of various catalytic and solvent systems for this specific coupling.
| Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (C2:C4) | Yield (%) | E-Factor Profile |
| Pd(dppf)Cl₂ (3 mol%) | 1,4-Dioxane / H₂O | K₂CO₃ | 80 | 12 | >95:5 | 85% | High (Toxic Solvent) |
| Pd(dppf)Cl₂ (3 mol%) | 2-MeTHF / H₂O | K₂CO₃ | 75 | 12 | >95:5 | 82% | Medium (Green Solvent) |
| NiCl₂(PCy₃)₂ (5 mol%) | 2-MeTHF | K₃PO₄ | 80 | 16 | 90:10 | 78% | Low (Earth Abundant) |
| Pd/C (Heterogeneous) | Water + TPGS-750-M | Et₃N | 50 | 24 | >95:5 | 80% | Very Low (Aqueous) |
Section 4: Validated Experimental Methodologies
Protocol: Sustainable Synthesis via Nickel Catalysis in 2-MeTHF
Objective: Regioselective C2-coupling of 2,4-dibromothiazole using an earth-abundant catalyst and a green solvent. Self-Validation: Colorimetric transitions and phase separations act as built-in quality controls.
Step 1: Inert Atmosphere Preparation
-
Action: To an oven-dried Schlenk flask, add 2,4-dibromothiazole (1.0 eq) and (6-methoxypyridin-2-yl)boronic acid neopentyl glycol ester (1.05 eq).
-
Causality: Using the neopentyl glycol ester instead of the free boronic acid prevents protodeboronation, a common degradation pathway under basic conditions[4].
Step 2: Catalyst & Base Loading
-
Action: Add NiCl₂(PCy₃)₂ (5 mol%) and anhydrous K₃PO₄ (2.0 eq). Evacuate and backfill the flask with Argon three times.
-
Causality: K₃PO₄ is chosen over highly soluble carbonate bases because its lower solubility in organic solvents provides a controlled, slow release of the active base, preventing premature decomposition of the boronic ester.
Step 3: Solvent Addition & Activation
-
Action: Inject anhydrous 2-MeTHF (0.2 M concentration) via syringe.
-
Validation Checkpoint: The initial suspension will appear pale green, characteristic of the resting Ni(II) precatalyst.
Step 4: Reaction Execution
-
Action: Heat the mixture to 75°C for 16 hours.
-
Validation Checkpoint: Within 30–45 minutes, the solution must transition from pale green to a deep red/brown. This color shift is the self-validating indicator that the active Ni(0) species has successfully formed and oxidative addition has initiated.
Step 5: Quench & Phase Separation
-
Action: Cool to room temperature and quench with deionized water.
-
Validation Checkpoint: Because 2-MeTHF has low water miscibility, you will observe an immediate, crisp phase separation. The organic (top) layer contains the target product, confirming a successful extraction without the need for salting out.
Step 6: Isolation
-
Action: Extract the aqueous layer once with 2-MeTHF. Combine organic layers, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Section 5: Troubleshooting Logic Tree
If your reaction yields fall below the expected metrics, use the following diagnostic tree based on LC-MS analysis of your crude mixture.
Troubleshooting logic tree for common issues in 2-pyridylthiazole cross-coupling.
References
- Title: A Head-to-Head Comparison of Catalytic Systems for Thiazole Functionalization Source: Benchchem URL
- Title: Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI URL
- Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: PMC - NIH URL
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
Sources
Validation & Comparative
Analytical Strategy for Definitive Structural Assignment: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
The following guide provides a comprehensive analytical strategy for confirming the structure of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole . It is designed for medicinal chemists and analytical scientists requiring definitive structural proof, particularly to distinguish the target molecule from its likely regioisomer, the 5-bromo derivative.
Executive Summary
The Challenge: In the synthesis of 2,4-disubstituted thiazoles, particularly via Hantzsch-type cyclizations or direct bromination, regioisomerism is a critical quality attribute. The target molecule, 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole , often co-elutes with its 5-bromo isomer or des-bromo impurities. Standard LC-MS confirms the mass (MW 271.1) but fails to distinguish the position of the bromine atom.
The Solution: This guide compares three analytical tiers for structural confirmation. While 1D NMR provides a preliminary assignment, 2D NMR (NOESY/HMBC) is the recommended "Gold Standard" for solution-state verification, offering a self-validating confirmation of the bromine regiochemistry without the need for single crystals.
| Feature | Target: 4-Bromo Isomer | Impurity: 5-Bromo Isomer |
| Thiazole Proton | H5 (Typically | H4 (Typically |
| NOE Correlation | Weak/None to Pyridine Ring | Strong to Pyridine H3 |
| Recommended Method | Method B (2D NMR) | Method B (2D NMR) |
Comparative Analysis of Analytical Methods
Method A: Routine Screening (1H NMR + LC-MS)
Best for: Purity assessment and batch-to-batch consistency.
-
Mechanism: Relies on chemical shift heuristics and molecular ion detection.
-
Pros: Fast (<10 mins), minimal sample required (<1 mg).
-
Cons: High Risk. The chemical shift of the thiazole proton can drift depending on concentration and solvent, leading to false positives. It cannot definitively prove the Br is at C4 versus C5 without a reference standard of the impurity.
-
Verdict: Insufficient for structural proof, but acceptable for monitoring.
Method B: The Solution-State Gold Standard (1D + 2D NMR)
Best for: IND-enabling structural characterization and reference standard qualification.
-
Mechanism: Uses HMBC (Heteronuclear Multiple Bond Correlation) to trace C-H connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity.
-
Pros: Definitive proof of regiochemistry; self-validating (internal correlations confirm structure independent of external standards).
-
Cons: Requires longer acquisition time (1-4 hours) and higher concentration (~10-20 mg).
-
Verdict: Highly Recommended. This is the primary protocol detailed in this guide.
Method C: X-Ray Crystallography
Best for: Absolute configuration and solid-state form determination.
-
Mechanism: Diffraction of X-rays by the crystal lattice.
-
Pros: The "Ultimate Truth." Provides bond lengths, angles, and absolute structure.
-
Cons: Resource-intensive. Requires growing a single crystal (often difficult for low-melting thiazoles).
-
Verdict: Use only if Method B yields ambiguous results or for patent protection of a crystalline form.
Structural Logic & Expected Data (Method B Focus)
To validate the structure, we must confirm two key connectivities:
-
The C2-C2' Link: Connection between the Thiazole and Pyridine rings.
-
The Regiochemistry: Bromine at C4 (leaving a proton at H5).
Expected NMR Data (DMSO-d6)
Note: Chemical shifts are estimated based on substituent effects.
| Position | Atom | Type | Multiplicity | Key HMBC Correlations (H | ||
| Pyridine | 6-OMe | 3.95 | Singlet (3H) | 53.5 | Py-C6 | |
| Pyridine | H3 | Ar-H | 7.85 | Doublet | ~110 | Py-C5, Thiazole-C2 |
| Pyridine | H4 | Ar-H | 7.95 | Triplet | ~140 | Py-C2, Py-C6 |
| Pyridine | H5 | Ar-H | 6.90 | Doublet | ~112 | Py-C3, Py-C6 |
| Thiazole | H5 | Ar-H | 7.60 | Singlet | 118-122 | Thiazole-C4 (Br) , Thiazole-C2 |
Critical Discrimination Logic (4-Br vs. 5-Br)
The distinction rests on the Thiazole Proton (H_T) :
-
If 4-Bromo (Target): The proton is at position 5 .[1]
-
HMBC: H5 couples to C4 (bearing Br) and C2.
-
NOESY: H5 is spatially distant from the Pyridine ring. NO CROSSPEAK expected between Thiazole-H and Pyridine-H3.
-
-
If 5-Bromo (Impurity): The proton is at position 4 .
-
HMBC: H4 couples to C5 (bearing Br) and C2.
-
NOESY: H4 is spatially proximal to the Pyridine ring (due to free rotation around the C-C bond). STRONG CROSSPEAK expected between Thiazole-H and Pyridine-H3.
-
Visualization of Analytical Logic
The following diagram illustrates the decision tree and NOE correlations used to distinguish the isomers.
Caption: NOESY logic flow for distinguishing 4-bromo (target) from 5-bromo (impurity) based on spatial proximity to the pyridine ring.
Detailed Experimental Protocol (Method B)
Reagents & Equipment[2][3][4]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.
-
Sample Mass: 10–15 mg (for high-quality 2D spectra).
-
Instrument: 400 MHz NMR spectrometer (or higher).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 15 mg of the solid in 0.6 mL DMSO-d6. Ensure the solution is clear and free of suspended solids (filter if necessary).
-
Acquisition 1: 1H NMR (16 scans):
-
Calibrate TMS to 0.00 ppm.
-
Identify the Methoxy singlet (~3.9 ppm) and integrate it to 3H.
-
Integrate the aromatic region.[1] Confirm the presence of 3 Pyridine protons and 1 Thiazole singlet .
-
-
Acquisition 2: 13C NMR (1024 scans):
-
Acquisition 3: NOESY (Mixing time 500ms):
-
Focus on the cross-peaks between the aromatic region.
-
Check: Does the Thiazole singlet (approx 7.6 ppm) show a correlation spot with the Pyridine doublet at 7.85 ppm?
-
Result: Absence of this spot supports the 4-Bromo structure.
-
-
Acquisition 4: HMBC (Long-range coupling):
-
Optimize for
Hz. -
Verify the Thiazole singlet couples to the Carbon at the C2 position (approx 160-165 ppm).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift increments and coupling constants).
-
Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[4] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. The Journal of Organic Chemistry, 31(11), 3528–3531. (Foundational work on thiazole/thiadiazole characterization).
-
BldPharm. (2024). Product Analysis: 4-Bromo-2-(4-methoxyphenoxy)thiazole. (Reference for analogous thiazole chemical shifts).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative guide on NOESY/HMBC pulse sequences).
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. (Essential for ruling out solvent peaks).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
comparing the reactivity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole with other bromo-heterocycles
The following guide details the reactivity profile of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole , a specialized heterocyclic building block. This analysis synthesizes experimental data from parallel heterocyclic systems to provide a predictive model for its performance in medicinal chemistry applications.[1]
Executive Summary & Structural Logic
Compound Identity: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Core Scaffold: 1,3-Thiazole ring substituted at C2 (heterobiaryl axis) and C4 (reactive halogen). Electronic Class: Push-Pull Heterobiaryl System.
The "Hybrid" Reactivity Model
This molecule is not merely a substituted thiazole; it is a conjugated electronic hybrid .
-
The Thiazole Core (Electron Deficient): The 1,3-thiazole ring is π-deficient, similar to pyridine, but the sulfur atom introduces lone-pair donation that modulates reactivity at C5.
-
The C2-Substituent (6-Methoxypyridine): This is the critical differentiator. The pyridine ring is electron-withdrawing (inductive -I effect), deactivating the thiazole. However, the 6-methoxy group acts as a mesomeric donor (+M), partially counteracting the electron deficiency.
-
The C4-Bromine (The Handle): Unlike C2-halides (labile to nucleophiles) or C5-halides (prone to electrophilic scrambling), the C4-bromide occupies a "Goldilocks" zone—stable enough for storage but highly reactive under Palladium (Pd) catalysis.
Comparative Reactivity Analysis
The following table contrasts the target molecule with standard bromo-heterocycles used in drug discovery.
Table 1: Reactivity Matrix of Bromo-Heterocycles
| Feature | Target: 4-Br-2-(Py-OMe)Thiazole | 2-Bromothiazole | 4-Bromothiazole (Unsubstituted) | 2-Bromo-6-methoxypyridine |
| C-Br Bond Energy | High (Stable) | Low (Labile) | Moderate | High |
| Suzuki Coupling | Excellent (High Yields) | Good (prone to homocoupling) | Good | Excellent |
| Lithiation (Li-X) | Stable at -78°C | Unstable (Ring opening risk) | Stable at -78°C | Stable at -78°C |
| SNAr Susceptibility | Low (Resistant) | High (C2 is vulnerable) | Very Low | Moderate (if activated) |
| Regioselectivity | Single site (C4) | Single site (C2) | Single site (C4) | Single site (C2) |
| Solubility | Moderate (Lipophilic) | High | High | High |
Detailed Mechanistic Insights
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3]
-
Target Performance: The 4-bromo position on the thiazole ring is sterically accessible and electronically activated for oxidative addition by Pd(0). The bulky 2-(6-methoxypyridin-2-yl) group prevents catalyst poisoning by the thiazole nitrogen, a common issue with simple 2-bromothiazoles.
-
Comparison: Unlike 2-bromothiazole , which often suffers from rapid protodehalogenation or homocoupling, the target molecule behaves more like an aryl bromide. It requires electron-rich ligands (e.g., XPhos, SPhos) for optimal turnover.
B. Lithium-Halogen Exchange[3]
-
Target Performance: Treatment with n-BuLi at -78°C cleanly generates the C4-lithio species. The 6-methoxypyridine substituent provides chelation assistance (via the pyridine nitrogen), potentially stabilizing the lithiated intermediate compared to 4-bromothiazole .
-
Risk Factor: Warming above -60°C can lead to "halogen dance" (migration of the anion to the C5 position) or ring fragmentation.
Experimental Protocols
The following protocols are designed for high-fidelity conversion, minimizing common side reactions like protodebromination.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Coupling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole with an aryl boronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: K₃PO₄ (2.0 equiv, 2M aq. solution)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Charge: Add substrate, boronic acid, Pd(OAc)₂, and XPhos to a reaction vial.
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvate: Add Dioxane and K₃PO₄ solution via syringe.
-
Activate: Heat to 80°C for 4–6 hours. Note: Microwave irradiation at 100°C for 30 mins is a viable alternative.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)
Objective: Conversion to the C4-formyl or C4-carboxylate derivative.
Workflow:
-
Dissolve: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.
-
Critical Check: Solution usually turns deep yellow/orange. Stir for exactly 15 mins.
-
-
Quench: Add electrophile (e.g., DMF for aldehyde) rapidly.
-
Warm: Allow to warm to 0°C over 1 hour.
Visualizing the Reactivity Landscape
The following diagram illustrates the electronic influences and reaction pathways for the target scaffold.
Caption: Reactivity map showing the dominance of Pd-catalyzed coupling and the stabilizing effect of the pyridine substituent during lithiation.
References
-
Miyaura Borylation/Suzuki Sequence: Organic & Biomolecular Chemistry, "Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles," RSC Publishing.
-
Thiazole Synthesis & Reactivity: BenchChem Guides, "Comparative Reactivity of Thiazole-Based Aldehydes" and "Reactivity of 4-Substituted Thiazoles."
-
General Thiazole Coupling Protocols: Organic Letters, "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles."[4]
-
Halogenation Kinetics: TSI Journals, "Quantitative Assessment of Relative Reactivity of Molecular Halogens in Halogenations of 2-Methylthiazole."
-
Compound Data: PubChem Entry for 4-Bromo-2-methoxypyridine (Analogous moiety).
Sources
A Senior Application Scientist's Guide to Catalysts for Suzuki Reactions with Bromopyridines
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The synthesis of biaryl and hetero-biaryl structures, common motifs in pharmaceuticals, frequently relies on this powerful transformation.[2][4] However, when one of the coupling partners is a bromopyridine, the reaction presents unique challenges that demand a sophisticated approach to catalyst selection.
The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, potentially poisoning the catalyst and arresting the catalytic cycle.[5] Furthermore, the electron-deficient nature of the pyridine ring can slow the initial, often rate-limiting, oxidative addition step. This guide provides a comparative analysis of modern catalytic systems designed to overcome these hurdles, offering objective data and actionable protocols to empower your synthetic endeavors.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is crucial to appreciating the nuances of catalyst selection. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]
-
Oxidative Addition: An active Pd(0) species reacts with the bromopyridine, breaking the carbon-bromine bond and forming a Pd(II) intermediate.[6][7] This is often the rate-determining step and is particularly challenging with electron-deficient heteroaryl halides.[2]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate.[4][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Suzuki-Miyaura Catalytic Cycle for Bromopyridines", splines=curved, size="7.6,7.6!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative Addition", shape=plaintext, fontcolor="#EA4335"]; PdII_complex [label="Ar¹-Pd(II)(Br)L₂", tooltip="Ar¹ = Pyridyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Activation [label="Base Activation", shape=plaintext, fontcolor="#34A853"]; Boronic_Acid [label="Ar²-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF"]; Boronate [label="[Ar²-B(OH)₃]⁻", shape=ellipse, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#34A853"]; PdII_diaryl [label="Ar¹-Pd(II)(Ar²)L₂", tooltip="Ar² = Coupling Partner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RE [label="Reductive Elimination", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar¹-Ar² (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA [label="Ar¹-Br (Bromopyridine)"]; OA -> PdII_complex; Boronic_Acid -> Base_Activation [label="Base (e.g., K₃PO₄)"]; Base_Activation -> Boronate; PdII_complex -> Transmetalation [style=dashed]; Boronate -> Transmetalation [style=dashed]; Transmetalation -> PdII_diaryl [label="- [BrB(OH)₃]⁻"]; PdII_diaryl -> RE; RE -> Product; RE -> Pd0 [label="Regeneration"]; } END_DOT Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The challenge with pyridyl substrates arises from the potential for the nitrogen lone pair to coordinate with the Pd(0) or Pd(II) species, forming off-cycle, inactive complexes. Modern catalysts are designed with ligands that are sterically bulky and/or strongly electron-donating to promote the desired steps and prevent catalyst inhibition.
Comparative Analysis of High-Performance Catalyst Systems
The evolution of ligands has been the single most important factor in enabling efficient Suzuki couplings of bromopyridines. While classical catalysts like Pd(PPh₃)₄ can be effective, they often require high catalyst loadings and elevated temperatures.[2][11] Modern systems offer significantly improved performance under milder conditions.
Palladium Catalysts: The Workhorses of Cross-Coupling
1. Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
-
The "Why": This class of ligands, developed by pioneers like Stephen Buchwald, has revolutionized cross-coupling chemistry.[12] Their efficacy stems from two key features:
-
Steric Bulk: Large ligands (e.g., XPhos, SPhos, RuPhos) create a sterically hindered environment around the palladium center. This promotes the final, product-releasing reductive elimination step and helps stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition.[12][13]
-
Electron-Donating Ability: These ligands are highly electron-rich, which increases the electron density on the palladium center. This increased nucleophilicity of the metal facilitates the oxidative addition of the electron-deficient C-Br bond of the bromopyridine.[14]
-
2. N-Heterocyclic Carbene (NHC) Ligands
-
The "Why": NHCs are powerful neutral, two-electron donors that form exceptionally strong bonds with transition metals.[15] This strong σ-donation makes the palladium center highly electron-rich, significantly accelerating oxidative addition.[14][16] The robustness of the Pd-NHC bond leads to highly stable and long-lived catalysts capable of high turnover numbers, making them ideal for challenging couplings of heteroaryl halides.[1][17][18]
Nickel Catalysts: The Cost-Effective Powerhouse
-
The "Why": Nickel-based catalysts have emerged as a highly attractive alternative to palladium, primarily due to nickel's lower cost and unique reactivity.[19][20] Nickel can readily cycle between Ni(0) and Ni(II) oxidation states and has shown exceptional activity for cross-coupling reactions involving heteroaryl partners.[5][21] Catalyst systems like NiCl₂(dppp) and NiCl₂(PCy₃)₂ have proven to be versatile and efficient for a broad range of substrates, including functionalized bromopyridines.[11][22][23]
Performance Data Summary
The following table summarizes representative data from the literature, comparing the performance of different catalyst systems for the Suzuki-Miyaura coupling of various bromopyridines.
| Catalyst System (Precursor / Ligand) | Bromopyridine Substrate | Coupling Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Cat. Loading (mol%) | Reference(s) |
| Pd₂(dba)₃ / SPhos | 3-Bromo-1,2,4-benzotriazine 1-oxide | 4-Bromophenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 / 24 | 88 | 5 | [24] |
| Pd(OAc)₂ / RuPhos | 2-Chloropyridine | Potassium 2-pyridyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 80 / 12 | 89 | 3 | [25] |
| Pd₂(dba)₃ / XPhos | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 / 16 | 95 (Illustrative) | 2 | [13] |
| [Pd(IPr)(cin)Cl] (NHC ) | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 / 12 | >95 | 2 | [18] |
| (dppf)Ni(cinnamyl)Cl | 3-Bromo-2-methoxypyridine | 1-Boc-pyrrole-2-boronic acid | K₃PO₄ | Dioxane | 100 / 12 | 92 | 0.5 | [5] |
| NiCl₂(dppp) | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 / 12 | 93 | <1 | [20][22] |
Note: This data is compiled from various sources for comparative purposes. Reaction conditions and yields are substrate-specific and may require optimization.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Suzuki-Miyaura couplings on bromopyridine substrates using state-of-the-art catalyst systems.
General Experimental Workflow
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Generalized Experimental Workflow", splines=ortho, size="7.6,7.6!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Bromopyridine\n- Boronic Acid/Ester\n- Base\n- Solvent", shape=box, style=filled, fillcolor="#FFFFFF"]; degas [label="Degas Mixture\n(e.g., N₂ or Ar sparging for 15-30 min)", shape=box, style=filled, fillcolor="#FFFFFF"]; add_cat [label="Add Pd/Ni Catalyst & Ligand\n(under inert atmosphere)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Reaction Temperature\n(with vigorous stirring)", shape=box, style=filled, fillcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC, LC-MS, GC)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)", shape=box, style=filled, fillcolor="#FFFFFF"]; purify [label="Purification\n(e.g., Column Chromatography)", shape=box, style=filled, fillcolor="#FFFFFF"]; product [label="Isolated Product", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> degas; degas -> add_cat; add_cat -> heat; heat -> monitor; monitor -> heat [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> product; product -> end; } END_DOT Caption: A generalized experimental workflow for a Suzuki coupling reaction.[2]
Protocol 1: Palladium/Buchwald Ligand-Catalyzed Coupling of 2-Bromopyridine
This protocol utilizes a highly active Pd/SPhos catalyst system, which is effective for a wide range of bromopyridines.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromopyridine, the arylboronic acid, and powdered K₃PO₄.
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of dioxane to form a slurry.
-
Inert Atmosphere: Seal the Schlenk flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane to the Schlenk flask via syringe to achieve a concentration of approximately 0.2 M with respect to the bromopyridine. Then, add the catalyst slurry via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[24]
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.[26]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylpyridine.[11]
Protocol 2: Nickel-Catalyzed Coupling of 3-Bromopyridine
This protocol provides a cost-effective and highly efficient method using a commercially available nickel catalyst.[22]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (1-2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Oven-dried, sealable reaction tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-bromopyridine, arylboronic acid, NiCl₂(dppp), and K₃PO₄ to the reaction tube.
-
Solvent Addition: Add degassed 1,4-dioxane to the tube.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath or heating block at 80-100 °C and stir vigorously.[5][22]
-
Monitoring: Monitor the reaction's progress. Nickel-catalyzed reactions are often rapid, with completion times typically between 2 and 12 hours.
-
Work-up: After cooling to room temperature, carefully open the tube. Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
While bromopyridines present a greater synthetic challenge than their aryl counterparts, significant advances in catalyst technology have rendered their use in Suzuki-Miyaura couplings both efficient and reliable. For general applications, palladium catalysts equipped with bulky, electron-rich phosphine ligands like SPhos and XPhos offer excellent reactivity and broad substrate scope.[13][24] For particularly stubborn couplings or when seeking to optimize catalyst stability and turnover, N-heterocyclic carbene (NHC) based systems are a superior choice.[1][16]
Furthermore, the development of nickel-based catalysts provides a paradigm shift, offering a potent, cost-effective alternative that is especially adept at hetero-biaryl synthesis.[5][20][22] The choice of catalyst will ultimately be guided by a balance of factors including substrate availability and electronics, desired reaction conditions, and economic considerations. With the robust catalytic systems now available, the synthesis of complex pyridine-containing molecules is more accessible than ever, empowering the next wave of innovation in drug discovery and materials science.
References
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC. (2012, November 7).
- Recent Advances in Nickel Catalysis - PMC.
- Suzuki reaction - Wikipedia. Wikipedia.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. Benchchem.
- Buchwald Ligands. Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. Benchchem.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
- A Highly Practical and Reliable Nickel Catalyst for Suzuki–Miyaura Coupling of Aryl Halides (2011)
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine - Benchchem. Benchchem.
- ChemInform Abstract: A Highly Practical and Reliable Nickel Catalyst for Suzuki-Miyaura Coupling of Aryl Halides. | Request PDF - ResearchGate. (2025, August 9).
- Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (2024, October 19).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC.
- Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. Benchchem.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). MDPI.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem. Benchchem.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. Benchchem.
- Structures and Suzuki-Coupling of N-Heterocyclic Carbene Complexes of PdII with Coordinated Solvent and PPh3 | Australian Journal of Chemistry | ConnectSci. (2009, September 17). ConnectSci.
- ki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activ
- Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28). Chemistry Learner.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. (2008, December 23).
- Pd-NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N-C Activation: Application to the Discovery of Agrochemical Molecular Hybrids - Organic Chemistry Portal. Organic Chemistry Portal.
- Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. (2005, April 9).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Dalton Transactions.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC.
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. Organic Chemistry Research.
- A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts - Scholar Commons. Scholar Commons.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgchemres.org [orgchemres.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. connectsci.au [connectsci.au]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Highly Practical and Reliable Nickel Catalyst for Suzuki–Miyaura Coupling of Aryl Halides (2011) | Yu‐Long Zhao | 60 Citations [scispace.com]
- 23. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 24. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Inhibitory Effects of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole Analogs on Tubulin Polymerization: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate the biochemical efficacy of novel anti-mitotic agents. The structural transition of α/β-tubulin heterodimers into dynamic microtubules is a highly regulated process, making it a definitive target for oncological drug development. Recently, the scaffold 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole has emerged as a critical precursor in the synthesis of next-generation tubulin polymerization inhibitors, particularly the SMART (substituted methoxylbenzoyl-aryl-thiazole) compound series 1.
The bromine atom provides a versatile handle for palladium-catalyzed cross-coupling, allowing researchers to introduce various aryl groups. Simultaneously, the methoxypyridine moiety mimics the critical hydrogen-bonding network typically engaged by the trimethoxyphenyl (TMP) ring of natural products like combretastatin A-4 2. This guide objectively compares these thiazole analogs against established microtubule-targeting agents and provides a self-validating experimental framework for assessing their inhibitory kinetics.
Mechanism of Action: Thiazole Analogs vs. Traditional Agents
Microtubule-targeting agents (MTAs) are broadly classified into two categories based on their biochemical phenotype: stabilizers and destabilizers .
Thiazole analogs derived from 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole function as potent destabilizers . They competitively bind to the colchicine-binding site located at the intra-dimer interface of α- and β-tubulin 3. By wedging into this hydrophobic pocket, the analogs sterically hinder the curved-to-straight structural transition of the tubulin dimer, which is an absolute thermodynamic requirement for incorporation into the growing microtubule polymer 4.
Fig 1: Mechanistic pathways of tubulin modulators dictating cell cycle arrest and apoptosis.
Comparative Performance Data
To contextualize the efficacy of these novel thiazole analogs, we must compare them against industry-standard controls. Note that in vitro tubulin polymerization assays require high micromolar concentrations of tubulin protein (typically ~30 µM) to exceed the critical concentration for assembly. Therefore, the biochemical IC50 values will stoichiometrically reflect this high protein concentration, even if the cellular anti-proliferative IC50 is in the low nanomolar range 1.
| Compound Class | Representative Agent | Binding Domain | Effect on Polymerization | In Vitro IC50 (Tubulin Assay) | Cellular Phenotype |
| Thiazole Analogs | SMART derivatives | Colchicine site | Inhibition (Destabilizer) | 1.5 - 3.0 µM | G2/M Arrest, Apoptosis |
| Colchicinoids | Colchicine | Colchicine site | Inhibition (Destabilizer) | ~2.5 µM | G2/M Arrest, Apoptosis |
| Taxanes | Paclitaxel | Taxane site | Enhancement (Stabilizer) | N/A (Increases | G2/M Arrest, Apoptosis |
| Vinca Alkaloids | Vincristine | Vinca site | Inhibition (Destabilizer) | ~1.0 µM | G2/M Arrest, Apoptosis |
Data synthesized from standardized biochemical fluorescence/absorbance assays 5, 6.
Experimental Methodology: Self-Validating Tubulin Polymerization Assay
To objectively assess the inhibitory effects of newly synthesized 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole analogs, a cell-free kinetic assay is mandatory. This isolates the direct drug-target interaction, eliminating confounding cellular variables like efflux pump-mediated resistance or metabolic degradation 7.
The Causality Behind the Chemistry
Microtubule polymers scatter light proportionally to their mass. By monitoring absorbance at 340 nm, we can track the three phases of polymerization: Nucleation (lag phase), Growth (logarithmic phase), and Steady-State (plateau).
Step-by-Step Protocol
1. Buffer & Reagent Preparation
-
Action: Prepare a General Tubulin Buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Keep strictly on ice.
-
Causality: PIPES maintains the optimal physiological pH for tubulin stability. EGTA is critical as it chelates trace Ca²⁺ ions, which are potent natural inhibitors of polymerization. Mg²⁺ coordinates with GTP, which is required for the longitudinal interactions between tubulin dimers 5.
-
Action: Reconstitute highly purified (>99%) porcine brain tubulin to a final concentration of 3 mg/mL in the buffer, adding 10% glycerol.
-
Causality: Glycerol acts as a thermodynamic enhancer, lowering the critical concentration of tubulin required for spontaneous assembly in vitro7.
2. Compound Plating (The Self-Validating System)
-
Action: In a pre-chilled 96-well half-area plate, aliquot 10 µL of your thiazole analogs (at 10x final concentration).
-
Validation Controls: You must include three specific controls to validate the assay integrity:
-
Vehicle Control (DMSO): Establishes the baseline polymerization curve.
-
Positive Stabilizer (10 µM Paclitaxel): Should completely eliminate the nucleation lag phase and increase the steady-state plateau. If it fails, your tubulin has denatured.
-
Positive Destabilizer (10 µM Colchicine): Should severely depress the
and plateau. If it fails, your GTP may have hydrolyzed.
-
3. Thermal Activation & Kinetic Readout
-
Action: Rapidly transfer 90 µL of the ice-cold tubulin mixture into the wells containing the compounds. Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Causality: Tubulin polymerization is an endothermic entropy-driven process. The abrupt temperature shift from 4°C to 37°C provides the thermodynamic driving force to initiate nucleation 7.
-
Action: Record absorbance at 340 nm every 30 seconds for 60 minutes. Calculate the
of the growth phase for each concentration of the thiazole analog to determine the IC50.
Fig 2: Step-by-step workflow for the cell-free in vitro tubulin polymerization kinetic assay.
Conclusion
The 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole scaffold represents a highly programmable building block for discovering potent colchicine-site inhibitors. By utilizing a rigorously controlled, self-validating kinetic assay, researchers can accurately benchmark the polymerization-inhibitory kinetics of these analogs against clinical standards like Paclitaxel and Colchicine, streamlining the hit-to-lead optimization process in oncological drug development.
References
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Application Notes and Protocols: 4-(Methoxymethyl)thiazole Analogs in the Synthesis of Anticancer Agents Benchchem
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Bentham Open
- SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis PMC / NIH
- Tubulin Polymerization Assay Kit Protocol Cytoskeleton, Inc.
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site MDPI
Sources
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. mdpi.com [mdpi.com]
- 7. cytoskeleton.com [cytoskeleton.com]
spectroscopic comparison of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole and its precursors
A Comparative Guide to the Spectroscopic Characteristics of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole and Its Synthetic Precursors
In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, thiazole derivatives hold a significant position due to their diverse biological activities. This guide provides a detailed spectroscopic comparison of the target molecule, 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, and its key precursors: 2-acetyl-6-methoxypyridine and 2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one. By examining the evolution of spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—through each synthetic step, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural transformations involved.
The Synthetic Pathway: A Hantzsch Thiazole Synthesis Approach
The construction of the target thiazole derivative is achieved through the well-established Hantzsch thiazole synthesis.[1][2][3][4] This classic method involves the condensation of an α-haloketone with a thioamide. In this specific pathway, 2-acetyl-6-methoxypyridine serves as the initial precursor, which is first brominated to yield the reactive α-bromoketone intermediate, 2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one. This intermediate then undergoes cyclocondensation with thioformamide to furnish the final product, 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Caption: Synthetic route to 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Precursor 1: 2-Acetyl-6-methoxypyridine
Synthesis: 2-Acetyl-6-methoxypyridine can be synthesized via the reaction of 2-methoxypyridine with acetyl chloride in the presence of a suitable catalyst.[5] Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[5]
Spectroscopic Analysis:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the acetyl methyl protons, and the methoxy protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern. The acetyl methyl protons will be a singlet, typically in the range of δ 2.5-2.7 ppm, and the methoxy protons will also be a singlet, usually around δ 3.9-4.1 ppm.
-
13C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (one from the acetyl group and the other from the pyridine ring), the carbons of the pyridine ring, the acetyl methyl carbon, and the methoxy carbon. The carbonyl carbon of the acetyl group is expected to resonate at a downfield chemical shift (around 190-200 ppm).
-
IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1680-1700 cm-1. Other significant bands will include C-H stretching vibrations of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C8H9NO2, 151.16 g/mol ). Fragmentation patterns may involve the loss of the acetyl group or the methoxy group.
Precursor 2: 2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one
Synthesis: This α-bromoketone is prepared by the bromination of 2-acetyl-6-methoxypyridine.[5] Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for the selective α-bromination of ketones.[6]
Spectroscopic Analysis:
-
1H NMR: The most significant change in the 1H NMR spectrum compared to its precursor will be the disappearance of the acetyl methyl singlet and the appearance of a new singlet for the α-bromomethyl protons (-CH2Br). This singlet is expected to be shifted downfield, typically in the range of δ 4.0-4.5 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group. The signals for the pyridine and methoxy protons will remain.
-
13C NMR: In the 13C NMR spectrum, the signal for the acetyl methyl carbon will be replaced by a signal for the α-bromomethyl carbon, which will appear at a higher chemical shift (typically 30-40 ppm) due to the effect of the bromine atom. The other carbon signals will show minor shifts.
-
IR Spectroscopy: The IR spectrum will still be dominated by the strong carbonyl stretching vibration, which may shift slightly compared to the starting material. The C-Br stretching vibration is also expected to be present, although it is often weak and can be difficult to identify in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). The molecular weight of this compound is C8H8BrNO2, which is 229.06 g/mol .[7]
Final Product: 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Synthesis: The final step is the Hantzsch thiazole synthesis, where 2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one reacts with thioformamide.[2] The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1]
Spectroscopic Analysis:
-
1H NMR: The formation of the thiazole ring will result in significant changes in the 1H NMR spectrum. The singlet for the α-bromomethyl protons will disappear. A new singlet corresponding to the C5-proton of the thiazole ring is expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The signals for the pyridine and methoxy protons will also be present, and their chemical shifts may be slightly altered due to the new heterocyclic system.
-
13C NMR: The 13C NMR spectrum will provide clear evidence for the formation of the thiazole ring with the appearance of new signals for the thiazole carbons. The signal for the carbonyl carbon will be absent, and new signals corresponding to the C2, C4, and C5 carbons of the thiazole ring will appear. The C4 carbon, being attached to the bromine atom, will have a characteristic chemical shift.
-
IR Spectroscopy: The most notable change in the IR spectrum will be the disappearance of the strong carbonyl absorption band from the α-bromoketone precursor. New bands characteristic of the thiazole ring, including C=N and C-S stretching vibrations, will appear, typically in the fingerprint region (below 1600 cm-1).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product, C9H7BrN2OS (271.14 g/mol ), again with the characteristic bromine isotopic pattern. The fragmentation pattern will be significantly different from the precursors and can provide further confirmation of the structure.
Comparative Spectroscopic Data Summary
| Compound | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) | Key IR Absorptions (cm-1) | Molecular Ion (m/z) |
| 2-Acetyl-6-methoxypyridine | ~2.6 (s, 3H, -COCH3), ~4.0 (s, 3H, -OCH3), Pyridine protons | ~195 (-COCH3), Pyridine carbons, ~54 (-OCH3), ~26 (-CH3) | ~1690 (C=O) | 151 |
| 2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one | ~4.3 (s, 2H, -COCH2Br), ~4.0 (s, 3H, -OCH3), Pyridine protons | ~190 (-COCH2Br), ~35 (-CH2Br), Pyridine carbons, ~54 (-OCH3) | ~1700 (C=O) | 229/231 (Br isotopes)[8] |
| 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole | ~7.5 (s, 1H, Thiazole-H5), ~4.0 (s, 3H, -OCH3), Pyridine protons | Thiazole carbons (C2, C4, C5), Pyridine carbons, ~54 (-OCH3) | Absence of strong C=O band, Thiazole ring vibrations | 270/272 (Br isotopes) |
Note: The spectroscopic data presented in this table are approximate and based on typical chemical shifts and absorption frequencies for the respective functional groups. Actual experimental values may vary.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic analysis.
Conclusion
This guide has provided a comparative overview of the spectroscopic properties of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole and its synthetic precursors. By understanding the characteristic changes in NMR, IR, and MS spectra at each stage of the synthesis, researchers can effectively monitor the progress of the reactions and unambiguously confirm the identity and purity of the synthesized compounds. The presented information serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules for various applications.
References
-
Varian Mercury plus (400 MHz) spectrometer. (n.d.). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]].pdf
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022). Molecules. Retrieved from [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one. (n.d.). PubChemLite. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). (n.d.). NP-MRD. Retrieved from [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
(E)-4-(2-(7-Bromo-[1][9]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. (2022). Molecules. Retrieved from [Link]
-
2-Acetyl-6-Methoxypyridine 97.0%(GC). (n.d.). PureSynth. Retrieved from [Link]
-
NMR USER'S GUIDE 2009. (2009). University of Oxford. Retrieved from [Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
The experimentally recorded 2D 13 C-13 C CP-INADEQUATE NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Thiazolecarboxylic acid, 5-[[(1,1-dimethylethyl)amino]carbonyl]-2-methoxy-. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Bromo-1-(6-bromopyridin-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules. Retrieved from [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). (2022). Molbank. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). (2021). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
1-(6-Methoxypyridin-2-yl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-ACETYL-6-METHOXYPYRIDINE 97 CAS#: 21190-93-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1186113-50-7|2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the In Vitro and In Silico Evaluation of Novel Thiazole-Based Compounds
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets.[1] This has led to the development of numerous thiazole-containing drugs with diverse therapeutic applications, including approved anticancer agents like Dasatinib and Ixazomib.[2][3] The continuous exploration of novel thiazole-based compounds is a testament to their enduring potential in addressing unmet medical needs, from cancer and infectious diseases to inflammatory conditions.[4][5]
This guide provides a comprehensive comparison of recently developed thiazole derivatives, grounded in both experimental (in vitro) and computational (in silico) data. We will delve into the causality behind the chosen scientific methodologies, present detailed protocols for key assays, and visualize complex workflows and pathways to offer a holistic understanding for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Thiazole Derivatives
A significant focus of thiazole-based drug discovery is in oncology. Researchers have successfully synthesized derivatives that exhibit potent cytotoxicity against various cancer cell lines by targeting diverse mechanisms of action, including the inhibition of protein kinases, tubulin polymerization, and aromatase, as well as the induction of apoptosis.[6][7][8]
In Vitro Anticancer Activity
The primary method for assessing the direct effect of a compound on cancer cells is through cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] A lower IC50 (half-maximal inhibitory concentration) value signifies higher potency.
Below is a comparative summary of the in vitro anticancer activity of selected novel thiazole derivatives from recent literature.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 4i | SaOS-2 (Osteosarcoma) | EGFR Inhibition (Predicted) | 0.190 (µg/mL) | [7] |
| Compound 4c | MCF-7 (Breast) | VEGFR-2 Inhibition | 2.57 | [11] |
| Compound 4c | HepG2 (Liver) | VEGFR-2 Inhibition | 7.26 | [11] |
| Compound 6b | MCF-7 (Breast) | VEGFR-2 Inhibition, Apoptosis | 15.57 (µg/mL) | [12] |
| Compound 6b | HepG2 (Liver) | VEGFR-2 Inhibition, Apoptosis | 43.72 (µg/mL) | [12] |
| Compound 10a | Multiple Lines | Tubulin Polymerization Inhibition | 2.69 | |
| Compound 7c | Multiple Lines | Tubulin Polymerization Inhibition | 2.00 | [13] |
| Compound 4g | MCF-7, HepG2, A549 | Not specified | 2.6 - 6.6 | |
| Compound 9d | MCF-7 (Breast) | Not specified | 16.51 (µg/mL) | [14] |
Expert Analysis: The data reveals that minor structural modifications can lead to significant changes in potency, highlighting the importance of structure-activity relationship (SAR) studies. For instance, the introduction of specific substituents like p-fluorophenyl has been shown to enhance anticancer activity in some scaffolds.[7] The choice of cell line is critical, as compounds can exhibit differential activity; for example, Compound 4c is significantly more potent against the MCF-7 breast cancer line than the HepG2 liver cancer line.[11] This selectivity is a key parameter in drug development, as it may translate to a wider therapeutic window.
Key Signaling Pathways in Thiazole-Based Cancer Therapy
Many thiazole derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[6] The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer, and several thiazole compounds have been identified as potent inhibitors.[4]
Caption: A streamlined workflow for the in silico evaluation of drug candidates.
Molecular Docking
Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. [15]This helps elucidate the structural basis of inhibition. For example, docking studies of thiazole derivatives into the active sites of enzymes like EGFR, COX-II, or bacterial DNA gyrase have revealed key hydrogen bonding and hydrophobic interactions that are crucial for their activity. [7][16][17]The docking score, a numerical value representing the binding affinity (e.g., in kcal/mol), is used to rank and prioritize compounds for synthesis. [18]
ADMET Prediction
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET prediction tools use computational models to estimate a compound's pharmacokinetic and toxicity profile from its structure alone. [19][20]This early-stage filtering is crucial to avoid late-stage failures in drug development. [21]Properties like oral bioavailability, membrane permeability, and potential for hERG liability are assessed. [22]Several open-access web servers, such as SwissADME and ADMET-AI, are available for these predictions. [19][23]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules. [24][25]By simulating the movements of atoms and molecules, MD can confirm the stability of the binding pose predicted by docking and provide deeper insights into the energetics of the interaction. [26][27]This step adds a higher level of confidence in the predicted binding mode before committing resources to chemical synthesis.
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of any comparative guide rests on the robustness of its underlying experimental data. Here, we provide detailed, self-validating protocols for the key in vitro assays discussed.
Protocol: MTT Cytotoxicity Assay
This protocol is for determining the IC50 value of a test compound against an adherent cancer cell line.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. [9]The amount of formazan produced is directly proportional to the number of viable cells. [28] Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest using trypsin. [29] * Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for 'no cell' blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach. [29]2. Compound Treatment:
-
Prepare a stock solution of the thiazole test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include 'vehicle control' wells (medium with DMSO only) and 'untreated control' wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours). [30]3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [10] * Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [9] * Incubate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or an acidified isopropanol solution) to each well to dissolve the crystals. [29] * Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. [10] * Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background noise. [10]5. Data Analysis:
-
Subtract the average absorbance of the 'no cell' blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC for a test compound against a bacterial strain.
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium after a defined incubation period. [31][32] Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells. [31]2. Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum, no compound). Well 12 should be a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air. [31]4. Reading and Interpretation:
-
Following incubation, examine the plate for visible turbidity (bacterial growth). A reading mirror or a light box can aid visualization.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
-
Conclusion
The thiazole scaffold continues to be an exceptionally fruitful starting point for the development of novel therapeutic agents. The synergistic application of in vitro biological assays and in silico computational studies provides a powerful paradigm for modern drug discovery. This integrated approach allows for the efficient identification of potent and selective lead compounds, a deep understanding of their mechanisms of action, and early assessment of their drug-like properties. The data and methodologies presented in this guide underscore the importance of a rigorous, evidence-based approach to evaluating these promising molecules, paving the way for the next generation of thiazole-based medicines.
References
- Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.
- In Vitro: MTT Assay. [Source not explicitly provided, general protocol].
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. [Source name not available].
- Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. ResearchGate.
- Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. MDPI.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers.
- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing.
- Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. Taylor & Francis Online.
- MTT Assay Protocol for Cell Viability and Proliferation. Merck.
- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [Source name not available].
- Thiazoles as potent anticancer agents: A review. ResearchGate.
- MTT Cell Viability Assay Kit. [Source name not available].
- Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Source name not available].
- Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors. PubMed.
- ADMET-AI. [Source name not available].
- In Silico ADMET Prediction Service. CD ComputaBio.
- Synthesis and In Silico Investigation of Thiazoles Bearing Pyrazoles Derivatives As Anti-Inflammatory Agents. ResearchGate.
- Synthesis, Antimicrobial Evaluation and In silico Studies of Novel 2,4- disubstituted-1,3-thiazole Derivatives. Bentham Science.
- Design, Synthesis, Antimicrobial Evaluation, and In Silico Insights of Novel Thiazole-Based Benzylidene Thiazolidinones as Gyrase Inhibitors. United Arab Emirates - Ministry of Health and Prevention.
- MTT Cell Assay Protocol. [Source name not available].
- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC.
- MTT assay protocol. Abcam.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC.
- Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents. Benchchem.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI.
- Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv.
- The role of molecular dynamics simulations in drug discovery. Cresset.
- From byte to bench to bedside: molecular dynamics simulations and drug discovery. PMC.
- Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Source name not available].
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC.
- Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for. Biointerface Research in Applied Chemistry.
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics.
- Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.sciepub.com [pubs.sciepub.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
- 24. From byte to bench to bedside: molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. metrotechinstitute.org [metrotechinstitute.org]
- 26. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 27. cresset-group.com [cresset-group.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. static.igem.wiki [static.igem.wiki]
- 30. texaschildrens.org [texaschildrens.org]
- 31. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. woah.org [woah.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole necessitates a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated heterocyclic compound, ensuring the protection of laboratory personnel and adherence to environmental standards.
Hazard Assessment and Identification
Based on data from related structures, the compound is likely to present the following hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].
-
Respiratory Irritation: May cause respiratory irritation[2][4].
This assessment mandates that 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole be managed as a hazardous waste, subject to rigorous disposal protocols.
Summary of Anticipated Hazards
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation. |
Regulatory Framework: Ensuring Compliance
The disposal of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is governed by federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5] RCRA establishes the "cradle-to-grave" management system for hazardous waste.
In the laboratory setting, compliance is also dictated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories."[6][7] This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[6][7][8]
Immediate Safety & Handling Precautions
Before beginning any work that will generate this waste, ensure all safety measures are in place.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls
All handling of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical:
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed, labeled container, and dispose of it as hazardous waste.[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3][4][10]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[3][4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4][10]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance.
Step 1: Waste Classification and Segregation
Due to the presence of a bromine atom, this compound must be classified as Halogenated Organic Waste .[9][11] It is critical to segregate this waste stream from non-halogenated waste.[9][12] Mixing halogenated and non-halogenated waste increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[12]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds. High-density polyethylene (HDPE) carboys are a common choice. The container must have a secure, tight-fitting screw cap.[9][11]
-
Container Condition: Ensure the container is in good condition, free from cracks or residue from previous use.[9]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be labeled at the moment the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole" . Avoid using abbreviations or chemical formulas.[9]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
Step 4: Accumulation and Storage
-
Active Generation: While generating waste, keep the container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of laboratory personnel.[13]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs).
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11][13]
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate potential leaks or spills.[13]
Step 5: Final Disposal
Once the container is full or waste is no longer being generated, arrange for its removal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup.
-
Manifest System: The waste will be transported by a licensed hazardous waste facility. This process is tracked using a manifest system from the point of generation to its final treatment and disposal, fulfilling the RCRA "cradle-to-grave" requirement.[14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
Caption: Disposal workflow for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.
By implementing this structured approach, laboratories can ensure the safe, compliant, and environmentally responsible disposal of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, upholding the highest standards of scientific integrity and safety.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Laboratory Safety Guidance.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 4-Bromo-2-methoxypyridine Safety Inform
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- SAFETY DATA SHEET for 4-Bromo-2,1,3-benzothiadiazole. Acros Organics.
- Safety data sheet - ACTICIDE LT 2. Thor Specialities (UK) LTD.
- SAFETY DATA SHEET for 4-Bromo-2,6-dimethylaniline. Fisher Scientific.
- Laboratory Waste Disposal Safety Protocols.
- SAFETY DATA SHEET for 4-Bromo-2-methoxypyridine. Fisher Scientific.
- Regulation of Labor
- 4-Bromo-2-methylthiazole Safety Information. TCI (Shanghai) Development Co., Ltd.
- SAFETY DATA SHEET for 4-Bromo-2,6-dimethylaniline. Thermo Fisher Scientific.
- Halogenated Organic Liquids - Standard Oper
- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Labor
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide. Benchchem.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
- 'Green' and Sustainable Halogenation Processes. Royal Society of Chemistry.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
Sources
- 1. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. nps.edu [nps.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. ethz.ch [ethz.ch]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole
Document Control:
-
Scope: Laboratory-scale handling, storage, and disposal.
Executive Summary & Chemical Profile
4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is a specialized heteroaromatic building block, primarily utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds. Structurally, it features a thiazole core substituted with a bromine atom (reactive handle) and a methoxypyridine moiety.
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact isomer is often proprietary or sparse, its structural class—halogenated aminothiazoles and pyridines —dictates a strict safety protocol. These compounds are universally treated as Irritants (Skin/Eye/Respiratory) and potentially Harmful by Ingestion .
Chemical Data Table
| Property | Specification |
| Chemical Name | 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole |
| Molecular Formula | C₉H₇BrN₂OS |
| Molecular Weight | ~271.13 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water.[1] |
| Storage Requirement | 2–8°C , Inert Atmosphere (Argon/Nitrogen), Desiccated. |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335). |
Risk Assessment & Hazard Identification
In the absence of a substance-specific SDS from a primary registrant, we apply the Structure-Activity Relationship (SAR) principle. We treat this compound with the safety margins of its most toxic congeners (e.g., brominated pyridines).
Hazard Statements (GHS Classification - Inferred)
-
H335: May cause respiratory irritation.[3]
Critical Causality: Why these hazards?
-
Bromine Substituent: Halogenated heterocycles are alkylating agents in potential; they can react with nucleophilic residues in biological proteins, leading to sensitization or toxicity.
-
Thiazole/Pyridine Nitrogen: These basic nitrogens can interact with biological membranes and enzymes, often serving as the mechanism for irritation to mucous membranes.
-
Powder Form: The primary route of exposure in a lab setting is inhalation of dust during weighing, which directly targets the respiratory tract.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient. The following matrix is designed to prevent specific failure modes (e.g., solvent breakthrough).
| Protection Zone | Recommended Gear | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thick) | Outer Layer: Discard immediately upon contamination.Inner Layer: Prevents contact during doffing. Note: If using DCM as a solvent, use Silver Shield/Laminate gloves as DCM permeates nitrile in <5 mins. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator | Engineering controls (Hood) are superior. Use N95 only if weighing outside a hood (strongly discouraged). |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Prevents powder accumulation on forearms, a common contact dermatitis vector. |
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.
Phase 1: Retrieval & Acclimatization
-
Remove from Cold Storage: Take the vial from the refrigerator (2–8°C).
-
Equilibration: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Causality: Opening a cold vial introduces condensation, which hydrolyzes the C-Br bond over time, degrading purity and potentially releasing HBr gas.
-
Phase 2: Weighing & Solubilization
-
Engineering Control: Place the balance inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Addition: Add solvent (e.g., DMSO) immediately after weighing to trap dust.
Phase 3: Reaction Setup
-
Inertion: If using in cross-coupling (Suzuki/Buchwald), purge the reaction vessel with Nitrogen/Argon. Oxygen scavenges the palladium catalyst, but it also promotes oxidative degradation of the pyridine ring.
Visualization: Operational Workflow
Figure 1: Step-by-step logic for moving the compound from storage to reaction, emphasizing moisture control and dust containment.
Emergency Response & Spill Management
In the event of exposure, immediate action minimizes long-term injury.
Exposure Response[3]
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. Do not use neutralization agents.
-
Skin Contact: Wash with soap and water.[2][3] Do not use ethanol/acetone, as these solvents increase skin permeability and drive the toxin deeper into the dermis.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.
Spill Cleanup Protocol
Scenario: 100mg vial dropped in fume hood.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don double gloves and N95 mask (if hood sash must be raised).
-
Containment: Cover the powder with a wet paper towel (dampened with water or PEG-400).
-
Causality: Dry sweeping generates dust aerosols. Wet wiping captures particles.
-
-
Disposal: Place all cleanup materials into a sealable bag, label as "Hazardous Waste - Halogenated Solid," and dispose.
Visualization: Emergency Decision Tree
Figure 2: Decision logic for spill remediation, prioritizing dust suppression for solids.
Waste Disposal
Disposal must comply with RCRA (USA) or local environmental regulations.
-
Category: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids or oxidizers.
-
Labeling: Must explicitly list "4-Bromo-2-(6-methoxypyridin-2-yl)thiazole" on the tag. Do not use generic labels like "Organic Waste" for high-potency intermediates.
References
-
PubChem. (2025).[4][5] 4-Bromo-2-methoxypyridine Compound Summary (CID 14062309).[5] National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Safety and efficacy of thiazoles... belonging to chemical group 29.[6] PubMed. Retrieved from [Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
